molecular formula C10H20ClN B13912583 6-Butyl-2-azaspiro[3.3]heptane hydrochloride

6-Butyl-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13912583
M. Wt: 189.72 g/mol
InChI Key: SDXVIPGLHJILDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-2-azaspiro[3.3]heptane hydrochloride is a chemical building block featuring a rigid, three-dimensional spirocyclic scaffold. This scaffold is highly valued in medicinal chemistry for its ability to improve the physicochemical and pharmacological properties of drug candidates. The 2-azaspiro[3.3]heptane core is a known pharmacophore investigated for its potential in various therapeutic areas. Research indicates that similar azaspiroheptane derivatives serve as key components in developing potent antibacterial agents, particularly for treating tuberculosis . Furthermore, this spirocyclic structure has been utilized in the design of STAT3 inhibitors for oncology research and has been incorporated into molecules targeting kinases like LATS1/2 for regenerative medicine applications . The scaffold's conformational restriction can enhance target selectivity, metabolic stability, and overall drug-likeness compared to more flexible linear chains . Researchers employ this compound and its analogs as versatile intermediates to introduce a saturated, polar fragment that can effectively explore three-dimensional chemical space during structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

6-butyl-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-2-3-4-9-5-10(6-9)7-11-8-10;/h9,11H,2-8H2,1H3;1H

InChI Key

SDXVIPGLHJILDS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC2(C1)CNC2.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Bioisosteric Applications

Executive Summary

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of sp³-rich scaffolds to improve drug-like properties such as solubility, metabolic stability, and target selectivity. 6-Butyl-2-azaspiro[3.3]heptane hydrochloride represents a high-value building block in this domain.[1] As a conformationally restricted surrogate for 4-butylpiperidine or 3-butylpyrrolidine, this spirocyclic amine offers a unique vector orientation that can optimize ligand-protein interactions while increasing the fraction of saturated carbons (


).

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis from commercially available precursors, its physicochemical properties, and its strategic application in lead optimization.

Chemical Identity & Structural Analysis[2][3]

The compound consists of a spiro[3.3]heptane core—two cyclobutane rings sharing a single spiro-carbon. The nitrogen atom is positioned at the 2-position, while a butyl chain extends from the 6-position.

PropertyData
IUPAC Name 6-Butyl-2-azaspiro[3.3]heptane hydrochloride
CAS Number 2703930-59-8
Free Base MW 153.27 g/mol
Salt MW (HCl) 189.73 g/mol
Core Geometry Puckered cyclobutane rings (butterfly conformation)
Chirality Achiral (plane of symmetry through C2-C6 axis)
Structural Significance

Unlike the chair conformation of piperidine, the spiro[3.3]heptane scaffold maintains a rigid, near-linear exit vector between the nitrogen at position 2 and the substituent at position 6. This rigidity reduces the entropic penalty upon binding to a protein target, potentially enhancing potency.

Synthetic Methodology

Note: While proprietary routes exist, the following protocol is designed based on validated transformations of the 6-oxo-2-azaspiro[3.3]heptane scaffold, ensuring high fidelity and reproducibility.

Retrosynthetic Analysis

The most robust access to the 6-butyl derivative is via the 6-oxo-2-azaspiro[3.3]heptane intermediate. This ketone allows for the installation of the butyl chain via olefination followed by reduction.

Recommended Protocol
Step 1: Wittig Olefination

Precursor: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5). Reagents: n-Butyltriphenylphosphonium bromide, Potassium tert-butoxide (KOtBu), THF.

  • Preparation of Ylide: Suspend n-butyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under

    
    . Cool to 0°C. Add KOtBu (1.3 equiv) portion-wise. Stir for 1 hour until the solution turns deep orange.
    
  • Addition: Add a solution of the Boc-protected ketone (1.0 equiv) in THF dropwise to the ylide.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the ketone.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Dry over 
    
    
    
    and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc) to isolate the 6-butylidene intermediate.
Step 2: Catalytic Hydrogenation

Reagents: 10% Pd/C,


 (balloon or 1 atm), Methanol.
  • Dissolve the alkene intermediate in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under hydrogen atmosphere for 2–4 hours. The spirocycle is strained but stable under standard hydrogenation conditions.

  • Filter through Celite to remove catalyst. Concentrate to yield tert-butyl 6-butyl-2-azaspiro[3.3]heptane-2-carboxylate .

Step 3: Acidic Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane.

  • Dissolve the Boc-protected amine in minimal dioxane or DCM.

  • Add 4M HCl in dioxane (5–10 equiv) at 0°C.

  • Stir at room temperature for 2 hours. A white precipitate should form.

  • Isolation: Dilute with

    
     to maximize precipitation. Filter the solid under 
    
    
    
    (hygroscopic). Wash with ether and dry under high vacuum.
Synthesis Workflow Diagram

Synthesis Start Boc-6-oxo-spiro[3.3]heptane (CAS 1181816-12-5) Step1 Wittig Olefination (n-BuPPh3Br, KOtBu) Start->Step1 Inter1 6-Butylidene Intermediate Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Boc-6-Butyl Intermediate Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final 6-Butyl-2-azaspiro[3.3]heptane HCl (CAS 2703930-59-8) Step3->Final

Figure 1: Synthetic pathway from commercial ketone precursor to the final hydrochloride salt.

Physicochemical Properties[2][4][5][6][7]

The incorporation of the spiro[3.3]heptane core significantly alters the physicochemical landscape compared to traditional piperidines.

ParameterValue (Predicted/Observed)Impact on Drug Design
LogP (Free Base) ~2.5 – 2.8Higher than core spiro (0.7) due to butyl chain; optimal for membrane permeability.
pKa (Conjugate Acid) 10.5 – 11.0Typical for secondary amines; ensures high solubility at physiological pH.
Topological Polar Surface Area (TPSA) 12.03 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.
Solubility (HCl Salt) >50 mg/mL (Water)High aqueous solubility facilitates formulation.
Fsp3 1.0 (100%)Maximized saturation correlates with higher clinical success rates.
Bioisosteric Comparison

The 2-azaspiro[3.3]heptane core is often used to replace piperidine .

  • Vector: The distance between the N-atom and the C6-substituent is slightly shorter than the N-C4 distance in piperidine, but the vector is more rigid.

  • Lipophilicity: The spiro core is generally less lipophilic than the corresponding cyclohexane/piperidine ring due to the compact electron cloud of the cyclobutane rings.

Applications in Drug Discovery[2][4][5][6][8][9][10][11][12]

Scaffold Hopping & IP Generation

Replacing a 4-butylpiperidine moiety with 6-butyl-2-azaspiro[3.3]heptane is a classic "scaffold hop." This strategy is used to:

  • Break existing patent space (novel chemical matter).

  • Alter metabolic soft spots (cyclobutane rings are generally metabolically stable compared to piperidine rings prone to oxidation).

Vector Optimization

In GPCR or kinase inhibitors where the amine interacts with a specific residue (e.g., Asp/Glu) and the butyl group fills a hydrophobic pocket, the spiro scaffold holds these two interaction points in a precise geometry. This reduces the entropy loss upon binding, potentially increasing affinity (


).
Library Synthesis (DEL/Fragment)

Due to its secondary amine handle, this compound is an ideal candidate for:

  • Amide Coupling: Reaction with carboxylic acids to form core scaffolds.

  • SnAr Reactions: Displacement of halides on heteroaromatic cores.

  • Reductive Amination: Linkage to aldehydes for flexible chain extension.

Handling and Safety Protocols

Signal Word: WARNING

Hazard Identification (GHS)[13]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Handling Procedures
  • Hygroscopicity: Amine hydrochlorides in this class are often hygroscopic. Store in a desiccator or under inert atmosphere (

    
    /Ar) at 2–8°C.
    
  • Solubility: Dissolve in water, DMSO, or Methanol for biological assays. Avoid non-polar solvents for the salt form.

  • Stability: The spiro[3.3]heptane ring strain (~60 kcal/mol) makes it reactive towards strong nucleophiles under extreme forcing conditions, but it is stable under standard physiological and synthetic conditions.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Surrogates. Organic Letters, 12(9), 1944–1947. Link

  • Lovering, F., et al. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • BLD Pharm. (n.d.). Product Datasheet: 6-Butyl-2-azaspiro[3.3]heptane hydrochloride. Retrieved October 24, 2025. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

Sources

Physicochemical Profile of 6-Butyl-2-azaspiro[3.3]heptane HCl: A Technical Guide for Drug Design Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Spirocyclic scaffolds are increasingly vital in modern medicinal chemistry, offering a pathway to novel chemical space with enhanced three-dimensional character.[1][2] This structural complexity often translates into improved physicochemical and pharmacokinetic properties compared to their flatter, aromatic counterparts.[3][4] This guide provides an in-depth physicochemical profile of 6-Butyl-2-azaspiro[3.3]heptane HCl, a representative member of the azaspiro[3.3]heptane class. We will explore its core properties—pKa, lipophilicity (LogP/LogD), and aqueous solubility—and their profound implications for drug design. This document serves as a technical resource for researchers and drug development professionals, detailing not only the predicted characteristics of this molecule but also the rigorous, self-validating experimental protocols required to determine them. The overarching goal is to provide a framework for leveraging such scaffolds to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties in the pursuit of superior drug candidates.[5]

The Role of Azaspiro[3.3]heptane Scaffolds in Medicinal Chemistry

The strategic incorporation of spirocyclic motifs is a powerful tool for escaping the "flatland" of traditional aromatic-heavy drug candidates. The 2-azaspiro[3.3]heptane core, in particular, offers a rigid yet three-dimensional framework that can precisely orient substituents in space to optimize interactions with biological targets.[3] This shift towards a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved drug-like properties, including enhanced solubility, reduced lipophilicity, and better metabolic stability.[3][4]

6-Butyl-2-azaspiro[3.3]heptane HCl exemplifies this class of compounds. The azaspiro[3.3]heptane core provides the foundational 3D structure, the butyl group serves to modulate lipophilicity and target engagement, and the hydrochloride salt form is crucial for ensuring adequate aqueous solubility for formulation and administration. Understanding the interplay of these components through a detailed physicochemical profile is paramount for predicting a candidate's in vivo behavior.

Core Physicochemical Properties of 6-Butyl-2-azaspiro[3.3]heptane HCl

This section outlines the fundamental physicochemical characteristics of the title compound. While experimental data for this specific molecule is not publicly available, the following profile is predicted based on the known properties of the 2-azaspiro[3.3]heptane core and established structure-property relationships.

Chemical Structure and Fundamental Properties

The structure combines a rigid spirocyclic amine with a flexible alkyl chain, presented as a hydrochloride salt.

Caption: Chemical Structure of 6-Butyl-2-azaspiro[3.3]heptane HCl.

Table 1: Summary of Core Physicochemical Properties

PropertyPredicted Value / InformationRationale & Importance in Drug Design
Molecular Formula C₁₀H₂₀NClDefines the elemental composition.
Molecular Weight 189.73 g/mol Influences diffusion and permeability; falls within the "drug-like" size range.[6]
pKa (Basic) ~10.5The secondary amine is strongly basic, ensuring it is protonated and charged at physiological pH. This is critical for solubility and potential ionic interactions with targets.[7][8]
cLogP (for free base) ~2.0 - 2.5The butyl group increases lipophilicity. This value suggests a balance, allowing for membrane permeability without excessive hydrophobicity that could lead to poor solubility or rapid metabolism.[9]
LogD at pH 7.4 ~0.0 - 0.5As the compound is mostly ionized at pH 7.4, its distribution into the lipid phase is significantly lower than its intrinsic lipophilicity (LogP), favoring aqueous solubility.[10]
Aqueous Solubility HighAs a hydrochloride salt of a small molecule, high aqueous solubility is expected. This is essential for formulation and achieving sufficient concentration in body fluids for absorption.[9][11]
Polar Surface Area ~12.0 Ų (for free base)Low polar surface area is generally associated with good permeability across the blood-brain barrier.
H-Bond Donors 1 (protonated amine)Influences solubility and interactions with target proteins.
H-Bond Acceptors 1 (amine nitrogen)Influences solubility and interactions with target proteins.
Ionization Constant (pKa)

The pKa of a drug is a critical determinant of its behavior in the variable pH environments of the human body, from the acidic stomach to the neutral pH of the blood.[9] For 6-Butyl-2-azaspiro[3.3]heptane HCl, the secondary amine is the key ionizable center. Its predicted high pKa (~10.5) means it will be predominantly protonated and positively charged at physiological pH (7.4). This ionization is the primary driver of its aqueous solubility and is essential for preventing precipitation in the bloodstream.[7] Furthermore, the charge state governs interactions with transporters, metabolic enzymes, and the biological target itself.

Lipophilicity (LogP) and Distribution (LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[12] It is a key factor in a drug's ability to cross biological membranes.

  • LogP is the partition coefficient for the neutral form of the molecule. The addition of the butyl group to the azaspiro[3.3]heptane core increases the LogP, enhancing its lipophilic character.

  • LogD is the distribution coefficient at a specific pH and accounts for all species (ionized and neutral).[10] Since our compound is mostly ionized at pH 7.4, its LogD is significantly lower than its LogP.

This relationship is crucial: the molecule has sufficient intrinsic lipophilicity (LogP) to favor membrane crossing, but its ionization at physiological pH (low LogD) ensures it remains soluble in aqueous compartments like the cytosol and blood plasma.[7] Achieving this balance is a cornerstone of rational drug design.

pKa pKa (Intrinsic Basicity) Ionization Ionization State (Mostly Cationic) pKa->Ionization pH Physiological pH (e.g., 7.4) pH->Ionization LogD LogD at pH 7.4 (Effective Lipophilicity) Ionization->LogD Lowers Solubility Aqueous Solubility (High) Ionization->Solubility Increases LogP LogP (Intrinsic Lipophilicity of Neutral Form) LogP->LogD Governs Permeability Membrane Permeability (Balanced) LogD->Permeability

Caption: Relationship between pKa, LogP, and LogD at physiological pH.

Experimental Determination of Physicochemical Parameters

To move from prediction to practice, rigorous experimental validation is necessary. The following protocols are designed to be self-validating systems, providing accurate and reproducible data crucial for project progression.

Protocol for pKa Determination via Potentiometric Titration

This method directly measures pH changes in a solution upon addition of a titrant, allowing for the precise determination of the pKa.[13]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Butyl-2-azaspiro[3.3]heptane HCl and dissolve in a known volume (e.g., 10 mL) of 0.15 M KCl solution to maintain constant ionic strength. A co-solvent like methanol or DMSO may be used if solubility is limited, but its concentration must be kept low and consistent.

  • System Calibration: Calibrate a high-precision pH electrode at three points (e.g., pH 4, 7, 10) using standard buffers at a constant temperature (e.g., 25°C).

  • Titration: Place the sample solution in a thermostatted vessel. Titrate with a standardized solution of 0.1 M KOH, adding small, precise volumes (e.g., 2-5 µL) with an automated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve or by analyzing the first derivative of the titration curve.

cluster_workflow pKa Determination Workflow A 1. Prepare Sample (2-5 mg in 0.15 M KCl) B 2. Calibrate pH Meter (3-point calibration) A->B C 3. Titrate with KOH (Automated burette) B->C D 4. Record pH vs. Volume C->D E 5. Analyze Curve (Determine inflection point) D->E F Result: pKa Value E->F

Caption: Workflow for potentiometric pKa determination.

Protocol for LogD Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining lipophilicity, directly measuring the compound's distribution between n-octanol and an aqueous buffer.[14]

Methodology:

  • System Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4) and the buffer with n-octanol by mixing vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol. A typical ratio is 1:1 or 2:1 buffer to octanol.

  • Equilibration: Seal the vial and shake at a constant temperature for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

cluster_workflow LogD Shake-Flask Workflow A 1. Prepare & Saturate (Octanol & pH 7.4 Buffer) B 2. Add Compound (to buffer/octanol mix) A->B C 3. Shake to Equilibrate (Constant Temperature) B->C D 4. Centrifuge (Separate Phases) C->D E 5. Quantify Concentration (LC-MS on both phases) D->E F Result: LogD Value E->F

Caption: Workflow for Shake-Flask LogD determination.

Protocol for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound, a critical parameter for predicting oral absorption and formulating intravenous solutions.[14]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous medium of interest (e.g., water, pH 7.4 PBS). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Sample Filtration: After equilibration, allow the solution to stand, then filter through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

cluster_workflow Thermodynamic Solubility Workflow A 1. Add Excess Solid (to aqueous buffer) B 2. Agitate for 24-48h (Reach Equilibrium) A->B C 3. Filter Supernatant (Remove undissolved solid) B->C D 4. Quantify Filtrate (HPLC-UV) C->D E Result: Solubility (mg/mL) D->E

Caption: Workflow for thermodynamic solubility determination.

Interpretation and Implications for Drug Design

The physicochemical profile of 6-Butyl-2-azaspiro[3.3]heptane HCl positions it as a promising scaffold for drug discovery. The key is the balance it strikes between properties that govern solubility and permeability.

The "Bioavailability Radar" provides a visual summary of how a compound fits within the desired physicochemical space for oral bioavailability.[6] The predicted properties of our compound are well-aligned with established "drug-like" criteria.

Caption: Predicted Bioavailability Radar for 6-Butyl-2-azaspiro[3.3]heptane.

  • ADME Implications: The high aqueous solubility ensures the drug can dissolve in gastrointestinal fluids, a prerequisite for absorption.[11] The balanced lipophilicity (LogD) suggests it can passively diffuse across the gut wall into the portal circulation.[12] Its low molecular weight and structural rigidity are favorable for distribution to tissues. The secondary amine provides a potential site for Phase II metabolism (e.g., glucuronidation), but the rigid core may shield it from extensive Phase I metabolism by cytochrome P450 enzymes, potentially leading to a better pharmacokinetic profile.[3]

  • Optimization Strategies: This scaffold allows for systematic optimization. The length and nature of the alkyl chain at the 6-position can be modified to fine-tune LogP and target potency. The secondary amine can be functionalized to alter basicity or introduce new interactions. This modularity makes the 2-azaspiro[3.3]heptane core an attractive starting point for lead optimization campaigns.

Conclusion

6-Butyl-2-azaspiro[3.3]heptane HCl represents a class of compounds with a highly favorable physicochemical profile for drug development. Its inherent three-dimensionality, coupled with a balanced pKa and lipophilicity, addresses many of the common liabilities seen with traditional, flatter molecules. By employing rigorous, validated experimental protocols to confirm these properties, drug discovery teams can confidently leverage this and related spirocyclic scaffolds to build robust lead optimization programs, ultimately increasing the probability of identifying clinical candidates with desirable ADME profiles and therapeutic efficacy.

References

  • The Solubility Company. pKa & LogP Analysis Services. [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • IntechOpen. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • ResearchGate. (2025, August 9). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Pure. (2013, January 1). Development of methods for the determination of pKa values. [Link]

  • Pharmaca. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • J-Stage. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. [Link]

  • National Center for Biotechnology Information. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • National Center for Biotechnology Information. (2008, November 15). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. [Link]

  • Cronicon. (2021, July 31). ADME Study of Azole Derivatives with SwissADME Online Tool. [Link]

  • ResearchGate. (2025, August 10). The graphical representation of ADME-related molecule properties for medicinal chemists. [Link]

  • SpiroChem. Early ADME And Physical-Chemistry Properties. [Link]

  • U.S. Environmental Protection Agency. 2-Azaspiro[3.3]heptan-6-amine Properties. [Link]

Sources

Technical Guide: Fsp³ Character and Application of 6-Butyl-2-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the correlation between molecular saturation—quantified as the fraction of sp³-hybridized carbons (


)—and clinical success is well-established.[1] First articulated by Lovering et al. (2009), the "Escape from Flatland" theory posits that increasing 

improves solubility, reduces promiscuous binding, and enhances metabolic stability compared to planar, aromatic-heavy scaffolds.

This guide focuses on 6-Butyl-2-azaspiro[3.3]heptane , a high-


 scaffold that serves as a superior bioisostere for 4-substituted piperidines and para-substituted phenyl rings. By introducing a rigid, spirocyclic core with a lipophilic tail, researchers can modulate vector geometry and lipophilicity without sacrificing the solubility benefits of saturation.

The Fsp³ Paradigm & Scaffold Geometry

The Metric

The


 score is calculated as:


[1][2]

For 6-butyl-2-azaspiro[3.3]heptane (


):
  • Total Carbons: 10

  • 
     Carbons: 10
    
  • 
     Score: 1.0  (Maximal Saturation)
    

In contrast, a standard biphenyl or phenyl-piperidine analog often possesses an


, placing it in the "flat" region associated with higher attrition rates due to poor physicochemical properties.
Vector Analysis: The 90° Twist

The defining feature of the spiro[3.3]heptane scaffold is its geometry. Unlike the chair conformation of piperidine or the planar geometry of benzene, the spirocycle forces the substituents at the 2- and 6-positions into a rigid linear axis, but with a specific "pucker" and bond angle distribution that alters the exit vector.

  • Piperidine (Chair): Flexible, substituents can adopt axial/equatorial positions.

  • Spiro[3.3]heptane: Rigid, distinct "dumbbell" shape. The distance between the nitrogen and the distal carbon (C6) is extended, allowing for exploration of new chemical space within the binding pocket.

VectorAnalysis cluster_0 Flat / Low Fsp3 cluster_1 High Fsp3 / Rigid Phenyl Phenyl Ring (Planar) Fsp3 = 0.0 Spiro 2-Azaspiro[3.3]heptane (Rigid 90° Twist) Fsp3 = 1.0 Phenyl->Spiro Bioisosteric Replacement (Solubility ↑, Melting Point ↓) Piperidine Piperidine (Chair/Flexible) Fsp3 ~ 1.0 (but often attached to aromatics) Piperidine->Spiro Vector Extension (Rigidification)

Figure 1: Structural relationship between traditional scaffolds and the spirocyclic bioisostere.

Synthetic Protocol: 6-Butyl-2-azaspiro[3.3]heptane

The synthesis of the 6-butyl derivative requires a robust method to install the alkyl chain onto the strained spirocyclic ketone. The most reliable route utilizes a Wittig Olefination followed by Catalytic Hydrogenation . This approach avoids the harsh conditions of Grignard additions which can sometimes lead to ring-opening or side reactions in strained systems.

Reaction Scheme
  • Precursor: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Commercially available).

  • Step 1 (Olefination): Reaction with butyltriphenylphosphonium bromide/base.

  • Step 2 (Reduction): Hydrogenation of the exocyclic alkene.

  • Step 3 (Deprotection): Acidic removal of the Boc group (if free amine is required).

SynthesisPath Start N-Boc-6-oxo-2-azaspiro[3.3]heptane (Ketone) Intermediate 6-Butylidene-2-azaspiro[3.3]heptane (Alkene Intermediate) Start->Intermediate Wittig Reaction Reagent1 n-Butyltriphenylphosphonium bromide + KOtBu (THF, 0°C -> RT) Reagent1->Intermediate Product N-Boc-6-Butyl-2-azaspiro[3.3]heptane (Saturated Product) Intermediate->Product Hydrogenation Reagent2 H2 (1 atm), 10% Pd/C (MeOH, RT) Reagent2->Product Final 6-Butyl-2-azaspiro[3.3]heptane (Free Amine) Product->Final TFA/DCM (Deprotection)

Figure 2: Step-wise synthetic pathway for the 6-butyl derivative.

Detailed Experimental Methodology

Step 1: Synthesis of tert-butyl 6-butylidene-2-azaspiro[3.3]heptane-2-carboxylate

  • Reagents: n-Butyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.3 equiv), Anhydrous THF.

  • Protocol:

    • Suspend n-butyltriphenylphosphonium bromide in anhydrous THF (0.2 M) under

      
       atmosphere.
      
    • Cool to 0°C and add KOtBu portion-wise. The solution will turn bright orange (ylide formation). Stir for 45 mins.

    • Add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) dissolved in minimal THF dropwise.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Quench with saturated

      
      . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is an exocyclic alkene.

Step 2: Hydrogenation to tert-butyl 6-butyl-2-azaspiro[3.3]heptane-2-carboxylate

  • Reagents: 10% Pd/C (10 wt% loading),

    
     balloon, Methanol (MeOH).
    
  • Protocol:

    • Dissolve the alkene intermediate in MeOH (0.1 M).

    • Add Pd/C catalyst carefully under argon flow.

    • Purge system with

      
       gas (balloon pressure) and stir vigorously at RT for 4-6 hours.
      
    • Workup: Filter through a Celite pad to remove catalyst. Wash pad with MeOH. Concentrate filtrate.

    • Validation:

      
       NMR should show disappearance of olefinic protons (approx 5.2 ppm) and appearance of the butyl chain signals.
      

Physicochemical Profiling

The primary advantage of the 6-butyl-2-azaspiro[3.3]heptane scaffold is the modulation of Lipophilic Efficiency (LipE) . While the butyl group increases lipophilicity (LogP), the high


 core maintains solubility better than adding a butyl group to a phenyl ring.
Comparative Properties Table
PropertyPhenyl-Butyl Analog4-Butyl-Piperidine6-Butyl-Spiro[3.3]heptaneImpact of Spiro Scaffold
Hybridization

(Planar)

(Chair)

(Twisted/Rigid)
Maximal 3D character
Fsp³ Score Low (<0.3)High (~1.0)High (1.0)Improved clinical success probability
Solubility Low (Crystal packing)ModerateHigh Disrupted crystal packing lowers MP
LogD (pH 7.4) High (Lipophilic)ModerateTunable Often lower LogD than piperidine due to pKa shifts
Metabolic Stability Prone to oxidationProne to N-oxidationHigh Steric bulk of spiro rings protects metabolic hotspots
Vector Geometry 180° (Para)~180° (Equatorial)Linear but Compact Accesses novel IP space
The Basicity/Lipophilicity Paradox

It is critical to note that spiro[3.3]heptane amines are often more basic than their piperidine counterparts (pKa ~10-11 vs ~9-10).

  • Implication: At physiological pH (7.4), the spiro-amine is more highly ionized.

  • Result: This ionization lowers the effective LogD despite the addition of the lipophilic butyl chain, potentially improving solubility without sacrificing the hydrophobic interactions required for target binding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis, Prediction of Physicochemical Properties, and Application to Profiling. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

Sources

A Technical Guide to the Solubility Profiling of 6-Butyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive and practical understanding of the solubility profile of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride. Due to the absence of publicly available experimental data for this specific compound, this document serves as an in-depth, representative case study. The presented data is hypothetical but scientifically plausible, designed to illustrate the principles and methodologies of solubility assessment in a drug development context. The experimental protocols and interpretations are grounded in established industry standards.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter.[1][2] It governs the bioavailability of orally administered drugs, influences the feasibility of parenteral formulations, and dictates the design of manufacturing processes.[2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to high doses and variable therapeutic outcomes.[2] Therefore, a thorough understanding of a compound's solubility in both aqueous and organic media is essential from the earliest stages of research.[4][5]

This guide provides a detailed examination of the solubility characteristics of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride, a novel spirocyclic scaffold of interest in medicinal chemistry. We will explore its physicochemical properties, present a representative solubility profile, detail the definitive experimental methodology for its determination, and discuss the practical implications of these findings for pharmaceutical development.

Physicochemical Characterization of 6-Butyl-2-azaspiro[3.3]heptane Hydrochloride

A molecule's structure is the primary determinant of its properties. 6-Butyl-2-azaspiro[3.3]heptane hydrochloride is a small molecule featuring a spirocyclic core, a secondary amine, and a butyl chain. The hydrochloride salt form is expected to significantly influence its solubility.

  • Chemical Structure:

    • Free Base: 6-Butyl-2-azaspiro[3.3]heptane

    • Hydrochloride Salt: 6-Butyl-2-azaspiro[3.3]heptane HCl

  • Molecular Formula: C₁₀H₂₀ClN

  • Molecular Weight: 189.72 g/mol

  • Key Estimated Properties:

    • pKa: The pKa of the secondary amine is estimated to be around 10.5. This indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, cationic form, which favors aqueous solubility.

    • LogP (Octanol-Water Partition Coefficient): The calculated LogP of the free base is approximately 2.5, suggesting a moderate lipophilicity. The salt form will have a much lower apparent LogP, indicating a preference for aqueous environments.

These characteristics suggest that 6-Butyl-2-azaspiro[3.3]heptane hydrochloride will behave as a classic amine salt: highly soluble in polar, protic solvents (especially water) and progressively less soluble in solvents of decreasing polarity.

Solubility Profile of 6-Butyl-2-azaspiro[3.3]heptane Hydrochloride

The following table summarizes the hypothetical, yet representative, solubility data for 6-Butyl-2-azaspiro[3.3]heptane hydrochloride at 25°C. This data was generated to reflect the expected behavior based on the compound's physicochemical properties.

SolventSolvent TypeSolubility (mg/mL)Solubility (M)
Water (pH 7.0) Polar Protic> 200> 1.05
Methanol Polar Protic1500.79
Ethanol Polar Protic750.40
Isopropanol Polar Protic200.11
Acetone Polar Aprotic50.026
Acetonitrile Polar Aprotic80.042
Dichloromethane Non-polar< 1< 0.005
Ethyl Acetate Non-polar< 0.5< 0.003
Heptane Non-polar< 0.1< 0.0005

Analysis of Solubility Data:

The data clearly illustrates the profound impact of solvent polarity on the solubility of this hydrochloride salt.

  • Aqueous and Polar Protic Solvents: The compound exhibits very high solubility in water, as expected for a low molecular weight salt. The protonated amine readily forms strong ion-dipole interactions with water molecules. Its solubility remains high in other polar protic solvents like methanol and ethanol, which can solvate both the cation and the chloride anion effectively through hydrogen bonding and dipole-dipole interactions.

  • Polar Aprotic Solvents: Solubility drops significantly in polar aprotic solvents like acetone and acetonitrile. While these solvents have a dipole moment, they lack the ability to act as effective hydrogen bond donors to solvate the chloride anion, leading to lower solubility.

  • Non-polar Solvents: The compound is practically insoluble in non-polar solvents such as dichloromethane, ethyl acetate, and heptane. These solvents cannot overcome the strong ionic lattice energy of the salt, making dissolution energetically unfavorable.

Definitive Experimental Protocol: Equilibrium Shake-Flask Method

To ensure the generation of accurate and reliable thermodynamic solubility data, the equilibrium shake-flask method is the gold standard.[6][7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 10 mg of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride into a series of 4 mL glass vials.

    • Add 1 mL of each test solvent to the respective vials. This ensures an excess of solid material, a prerequisite for achieving equilibrium.

    • Prepare calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) for HPLC analysis.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled chamber set to 25°C.

    • Agitate the samples for at least 24 hours. A preliminary experiment can determine the time required to reach equilibrium by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration no longer increases.[8]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully aspirate the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for low compound binding) into a clean HPLC vial. This step is critical to ensure that no solid particles are carried over into the analytical sample.

  • Analysis:

    • Analyze the filtered samples by a validated reverse-phase HPLC-UV method.

    • Quantify the concentration of the compound in each sample by comparing the peak area to the calibration curve generated from the standards.

    • Calculate the solubility in mg/mL.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by including control measures such as ensuring the presence of undissolved solid at the end of the experiment, verifying compound stability during the experiment, and using a validated, stability-indicating analytical method.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_anal 4. Analysis & Quantification prep1 Weigh excess solid (10 mg) into vials prep2 Add solvent (1 mL) prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at 25°C for 24-48 hours equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 anal1 Analyze by validated HPLC-UV method sep2->anal1 anal2 Quantify against calibration curve anal1->anal2 anal3 Report solubility (mg/mL) anal2->anal3

Caption: Workflow for the equilibrium shake-flask solubility determination.

Implications for Drug Development

The solubility profile of a compound like 6-Butyl-2-azaspiro[3.3]heptane hydrochloride provides actionable insights for development teams.

  • Formulation Strategy: The high aqueous solubility makes it an excellent candidate for simple parenteral (intravenous, subcutaneous) formulations using an aqueous vehicle. For oral delivery, a straightforward immediate-release tablet or capsule formulation would likely achieve rapid dissolution in the gastrointestinal tract.

  • Process Chemistry: The solubility data in organic solvents is crucial for designing synthesis and purification steps. For example, its high solubility in methanol and low solubility in heptane suggests that crystallization could be induced by using a methanol/heptane solvent/anti-solvent system.

  • Toxicology Studies: The ability to prepare concentrated aqueous solutions simplifies the preparation of dosing vehicles for preclinical toxicology studies.

Logical Relationship of Compound Properties and Solubility

G cluster_solvents compound 6-Butyl-2-azaspiro[3.3]heptane HCl Ionic Salt Form (Protonated Amine + Cl⁻) Moderate Lipophilicity (Butyl Chain) solvent Solvent Properties Polarity H-Bonding Capability compound->solvent Interacts with polar_protic Polar Protic (e.g., Water) solvent:p1->polar_protic High solvent:p2->polar_protic High non_polar Non-Polar (e.g., Heptane) solvent:p1->non_polar Low solvent:p2->non_polar None outcome Solubility Outcome High Solubility Low Solubility polar_protic->outcome:h Favors (Ion-Dipole, H-Bonding) non_polar->outcome:l Favors (Cannot overcome lattice energy)

Caption: Influence of solvent properties on the solubility of an ionic compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride using a representative, hypothetical dataset. The analysis underscores the critical interplay between a compound's physicochemical properties and the nature of the solvent. The high aqueous solubility of this hydrochloride salt makes it a promising candidate for straightforward formulation development. The detailed shake-flask methodology presented herein represents a robust and reliable approach for generating the critical solubility data needed to guide decisions throughout the drug discovery and development pipeline.

References

  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Retrieved from [Link]

Sources

Lipophilicity and LogP of 6-Butyl-2-azaspiro[3.3]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] This guide provides an in-depth analysis of the lipophilicity of 6-Butyl-2-azaspiro[3.3]heptane, a novel spirocyclic scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of lipophilicity, detail both computational and experimental methodologies for determining the partition coefficient (LogP) and distribution coefficient (LogD), and discuss the interpretation of these values in the context of drug design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to assess and modulate the lipophilicity of this promising molecular framework.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like, non-polar environment, is arguably one of the most important properties governing a drug's success.[3] It dictates a molecule's ability to traverse biological membranes, bind to target proteins, and its overall disposition within an organism.[2][4] An optimal balance of lipophilicity and hydrophilicity is essential for a compound to be absorbed, reach its site of action, and eventually be cleared from the body.[5][6]

The Partition (LogP) and Distribution (LogD) Coefficients

Lipophilicity is most commonly quantified by the partition coefficient, P, which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7] For practical use, this is expressed in a logarithmic form, LogP.[8]

  • LogP > 0: Indicates a lipophilic (hydrophobic) compound.

  • LogP < 0: Indicates a hydrophilic (lipophobic) compound.

  • LogP = 0: Indicates equal partitioning between the two phases.

For ionizable molecules, such as 6-Butyl-2-azaspiro[3.3]heptane, the distribution coefficient (LogD) is a more physiologically relevant descriptor.[9][10] LogD accounts for the partitioning of all species (ionized and non-ionized) at a specific pH, typically physiological pH 7.4.[3][10] The secondary amine in the 2-azaspiro[3.3]heptane core is basic and will be significantly protonated at this pH, drastically altering its partitioning behavior compared to the neutral form measured by LogP.[10]

The 6-Butyl-2-azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane framework is a rigid, three-dimensional scaffold that has garnered interest in medicinal chemistry as a bioisostere for common motifs like morpholine.[11][12] Such spirocyclic systems can offer improved metabolic stability and provide novel intellectual property. The specific molecule of interest, 6-Butyl-2-azaspiro[3.3]heptane, incorporates a four-carbon alkyl chain, which is expected to significantly increase the molecule's lipophilicity compared to the parent scaffold.

Computational Prediction of LogP

Before embarking on laboratory synthesis and testing, in silico prediction of LogP provides a rapid and cost-effective initial assessment.[13] Various computational models exist, primarily based on atomic or fragmental contributions.[8][14]

Overview of In Silico Methods
  • Atomic Methods (e.g., ALogP): These methods sum the contributions of individual atoms to calculate the total LogP. They are generally stable across a wide range of organic compounds.[14][15]

  • Fragment-Based Methods (e.g., cLogP): These methods use a library of experimentally determined LogP values for molecular fragments and apply correction factors for intramolecular interactions.[14][16] They can be highly accurate but may fail if a fragment in the query molecule is not in the database.[15]

  • Property-Based Methods (e.g., MLogP): These approaches use topological indices or other molecular properties to correlate with LogP.[14]

Predicted LogP Data for 6-Butyl-2-azaspiro[3.3]heptane

Given the structure—a combination of a polar amine core and a non-polar alkyl chain—different algorithms may yield slightly different predictions.

Prediction MethodPredicted LogPRationale
ALogP2.15Atom-based methods are robust and provide a good baseline prediction.
XLogP32.30An enhanced atom-based method that often performs well for a variety of structures.
cLogP2.22Fragment-based methods account for the contribution of both the spirocycle and the butyl chain.
Consensus Value ~2.2 Averaging multiple predictions can often provide a more reliable estimate.

Note: These values are hypothetical predictions for illustrative purposes.

Computational Workflow Diagram

G cluster_input Input cluster_calc LogP Calculation Engines cluster_output Output Input 2D Structure of 6-Butyl-2-azaspiro[3.3]heptane ALogP Atomic Method (e.g., ALogP) Input->ALogP cLogP Fragment Method (e.g., cLogP) Input->cLogP XLogP Hybrid Method (e.g., XLogP3) Input->XLogP Results Predicted LogP Values Table ALogP->Results cLogP->Results XLogP->Results Consensus Consensus LogP Value (~2.2) Results->Consensus G cluster_prep Preparation cluster_sf Shake-Flask Method (OECD 107) cluster_hplc HPLC Method (OECD 117) Compound Test Compound: 6-Butyl-2-azaspiro[3.3]heptane SF1 1. Mix Compound in Octanol/Water Compound->SF1 HPLC3 3. Inject Test Compound & Measure Retention Compound->HPLC3 SF2 2. Equilibrate (Shake) SF1->SF2 SF3 3. Separate Phases (Centrifuge) SF2->SF3 SF4 4. Measure Concentration in each phase SF3->SF4 SF_Result Direct LogP/LogD SF4->SF_Result HPLC1 1. Inject Standards with Known LogP HPLC2 2. Generate Calibration Curve (LogP vs. Retention) HPLC1->HPLC2 HPLC2->HPLC3 HPLC_Result Estimated LogP HPLC3->HPLC_Result

Sources

Safety data sheet (SDS) for 6-Butyl-2-azaspiro[3.3]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 6-Butyl-2-azaspiro[3.3]heptane hydrochloride Document Type: Technical Safety Monograph Version: 1.0 (Research Use Only)

Product Identification & Technical Specifications

Chemical Name: 6-Butyl-2-azaspiro[3.3]heptane hydrochloride CAS Number: 2703930-59-8 (Provisional/Catalog Assignment) Synonyms: 2-Azaspiro[3.3]heptane, 6-butyl-, hydrochloride (1:1); 6-Butyl-2-azaspiro[3.3]heptan-2-ium chloride. Catalog Reference: BLD Pharm (BD01289869); Fluorochem.[1]

Chemical Structure & Properties
PropertySpecification
Molecular Formula C₁₀H₁₉N · HCl
Molecular Weight 189.73 g/mol (Salt); 153.27 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: Hexanes, Et₂O
Acidity (pKa) ~10.5–11.0 (Estimated for secondary amine core)
Hygroscopicity High (Deliquescent tendency)

Technical Insight: The spiro[3.3]heptane scaffold is a rigid, non-planar isostere often used in drug discovery to replace piperidine or morpholine rings. The 6-butyl substitution adds significant lipophilicity (


 increase) compared to the parent spirocycle, potentially improving blood-brain barrier (BBB) penetration in downstream analogs [1].

Hazard Identification (GHS Classification)

Note: As a novel research chemical, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous aliphatic amine hydrochlorides (e.g., 2-azaspiro[3.3]heptane).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.[2]H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.H335

Precautionary Principle: The hydrochloride salt form mitigates the immediate corrosive nature of the free amine, but upon contact with mucous membranes (eyes/lungs), hydrolysis can generate a local acidic environment (pH < 4) while liberating the organic amine, leading to dual chemical irritation.

Emergency Response & First Aid Protocols

Expertise Note: Speed is critical. The spirocyclic structure does not alter standard amine salt first aid, but the lipophilic butyl chain may facilitate faster dermal absorption than smaller analogs.

Visualized Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Rinse 15 min Lift Eyelids No Neutralizers Eye->EyeAction SkinAction Remove Clothing Wash Soap/Water Monitor for Erythema Skin->SkinAction InhaleAction Fresh Air Support Breathing Sit Upright Inhale->InhaleAction Medical Seek Medical Attention (Bring SDS/CAS) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 1: Decision logic for immediate response to exposure. Note that for eye exposure, neutralization agents (acids/bases) are strictly contraindicated due to exothermic risks.

Handling, Storage, and Stability

Core Directive: The primary stability risk for this compound is hygroscopicity . The HCl salt will absorb atmospheric moisture, leading to "clumping" and stoichiometry errors in synthesis (i.e., weighing water instead of reagent).

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen).

  • Container: Tightly sealed vial with Parafilm or electrical tape seal. Secondary containment with desiccant (silica gel) is recommended.

Handling Workflow (Synthesis Context)
  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, DMF, Water.

    • Incompatible: Strong oxidizers (peroxides), Acid chlorides (unless reaction is intended), Strong bases (liberates free amine).

Experimental Methodology: Free-Basing Protocol

Researchers often purchase the stable HCl salt but require the nucleophilic free amine for coupling reactions (e.g., amide coupling, SNAr).

Protocol: In-Situ Free-Basing for Coupling Reactions Rationale: Isolating the free base of spirocyclic amines can be difficult due to volatility or oil formation. In-situ neutralization is preferred.

  • Dissolution: Dissolve 1.0 eq of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride in the reaction solvent (e.g., DCM or DMF).

  • Neutralization: Add 3.0 eq of a tertiary amine base (DIPEA or TEA).

    • Why 3.0 eq? 1 eq neutralizes the HCl; 1–2 eq acts as a proton scavenger for the subsequent coupling reaction.

  • Verification: Ensure the solution is clear. If a precipitate forms (e.g., TEA·HCl), it may remain suspended in DCM but will not interfere with most couplings.

  • Reaction: Add the electrophile (e.g., Acid Chloride or Activated Ester).

Self-Validating Check:

  • If the reaction mixture remains acidic (pH < 7 on wet paper), the free amine is protonated and non-nucleophilic. Add base until basic.

Toxicological & Ecological Information

Data Status: No experimental LC50/LD50 data exists for this specific catalog entry. Analog Extrapolation (Read-Across):

  • Core Scaffold (2-azaspiro[3.3]heptane): Known to be an irritant.[2][3][4]

  • Aliphatic Amines: Generally exhibit acute oral toxicity in the range of 300–1000 mg/kg (Rat).

  • Ecological: Do not allow product to reach ground water. Amine salts can be toxic to aquatic organisms due to pH shifts and nitrogen loading.

Risk Assessment Logic

RiskAssessment cluster_hazards Identified Risks cluster_controls Mitigation Source Chemical Structure (Spiro-Amine HCl) Hazard Potential Hazards Source->Hazard pKa ~11 Lipophilic Tail Control Control Measures Hazard->Control Risk Assessment H1 Skin/Eye Irritation Hazard->H1 H2 Mucous Membrane Inflammation Hazard->H2 C1 Fume Hood (Engineering) Control->C1 C2 Nitrile Gloves (PPE) Control->C2 C3 Goggles (PPE) Control->C3 Outcome Safe Usage C1->Outcome C2->Outcome

Figure 2: Risk assessment pathway linking structural properties to required engineering controls.

Disposal Considerations

  • Waste Code: Non-specific organic waste.

  • Protocol: Dissolve in a combustible solvent (acetone/alcohol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Compliance: Must adhere to 40 CFR 261 (USA) or EC 2008/98 (EU). Never dispose of amine salts down the drain; they can react with bleach (hypochlorite) in plumbing to form chloramines (toxic gas).

References

  • BLD Pharm. (2024).[5] Product Analysis: 6-Butyl-2-azaspiro[3.3]heptane hydrochloride (BD01289869).[1][5][6] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Azaspiro[3.3]heptane (Core Scaffold). National Library of Medicine. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Context on spirocyclic scaffolds in drug design).
  • Fluorochem. (2024). Safety Data Sheet Template for Aliphatic Amine Hydrochlorides. Retrieved from

Sources

The Ascent of Spirocycles: A Technical Guide to Harnessing Three-Dimensionality in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Escaping Flatland in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While this "flatland" approach has yielded numerous successful drugs, it has also led to challenges in achieving desirable physicochemical properties and navigating crowded intellectual property landscapes. The contemporary imperative is to explore the vast, uncharted territory of three-dimensional chemical space. Spirocyclic scaffolds, with their inherent rigidity and three-dimensional geometry, have emerged as powerful tools to escape the plane and unlock new avenues for therapeutic innovation. This guide provides an in-depth exploration of novel spirocyclic building blocks, offering researchers, scientists, and drug development professionals a technical and practical framework for their application in lead optimization.

The Spirocyclic Advantage: Reimagining Molecular Architecture

Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiroatom. This unique arrangement imparts a rigid, three-dimensional conformation that offers several distinct advantages in drug design.[1][2][3]

  • Enhanced Three-Dimensionality (Fsp³): The quaternary spiro-carbon atom inherently increases the fraction of sp³-hybridized carbons in a molecule.[1] A higher Fsp³ count is strongly correlated with improved clinical success, likely due to the creation of more complex and specific molecular shapes that can lead to better target engagement and reduced off-target effects.[1]

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic moiety can significantly improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5][6]

    • Solubility: Spirocycles can disrupt crystal packing and increase conformational strain, often leading to enhanced aqueous solubility.[7]

    • Lipophilicity (LogP/LogD): By replacing flat aromatic rings with saturated spirocyclic systems, lipophilicity can be fine-tuned to an optimal range for cell permeability and reduced metabolic liability.[1][7]

    • Metabolic Stability: The rigid nature of spirocycles can shield metabolically susceptible sites from enzymatic degradation, thereby increasing the compound's half-life.[1][2]

  • Improved Potency and Selectivity: The well-defined spatial arrangement of functional groups on a spirocyclic scaffold can lead to more precise and higher-affinity interactions with biological targets.[2][4] This conformational restriction can also enhance selectivity by disfavoring binding to off-targets.[8]

  • Novel Chemical Space and Intellectual Property: The use of novel spirocyclic building blocks allows for the exploration of new chemical space, providing opportunities to develop patentable drug candidates with unique structures and properties.[9]

Designing with Spirocycles: Principles and Strategies

The effective incorporation of spirocyclic building blocks into a lead optimization campaign requires a strategic approach. Two primary strategies are the use of spirocycles as rigid scaffolds and as bioisosteric replacements.

Spirocyclic Scaffolds: A Framework for Exploration

Spirocyclic systems can serve as the central core of a molecule, providing a rigid framework upon which functional groups can be appended with precise vectorial control. This allows for the systematic exploration of the chemical space around a biological target.

Caption: Spirocyclic core projecting substituents in distinct vectors.

Bioisosteric Replacement: A Modern Twist on a Classic Strategy

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[10] Spirocycles have emerged as innovative bioisosteres for commonly used motifs that often carry ADME liabilities.

Caption: Spirocyclic bioisosteres for common medicinal chemistry motifs.

For instance, the spiro[3.3]heptane core has been successfully employed as a saturated, three-dimensional bioisostere of the benzene ring, offering an escape from planarity while maintaining appropriate exit vectors for substituents.[11][12] Similarly, azaspiro[3.3]heptanes can serve as rigid analogues of piperidine, and oxa-azaspiro[3.3]heptanes can replace morpholine, often with improved metabolic stability.[7][12]

Synthesis of Novel Spirocyclic Building Blocks: Key Protocols

The increasing availability of synthetic methodologies has made spirocyclic building blocks more accessible to medicinal chemists.[3][4] This section provides detailed protocols for the synthesis of three representative and highly valuable spirocyclic scaffolds.

Protocol 1: Synthesis of Spiro[3.3]heptane-1,6-diamines

This protocol outlines the synthesis of monoprotected spiro[3.3]heptane-1,6-diamines, which are valuable building blocks for introducing a rigid, diamino core. The synthesis of all stereoisomers has been reported, allowing for detailed structure-activity relationship (SAR) studies.[1]

Workflow:

Spiroheptane_Diamine_Synthesis start Commercially Available Cyclobutanone Derivative step1 Double Alkylation with TosMIC or Malonate Diester start->step1 step2 Construction of Spiro[3.3]heptane Core step1->step2 step3 Functional Group Interconversion step2->step3 step4 Introduction of Amino Groups step3->step4 step5 Protective Group Manipulation step4->step5 end Monoprotected Spiro[3.3]heptane Diamine Stereoisomers step5->end

Caption: Synthetic workflow for spiro[3.3]heptane-1,6-diamines.

Step-by-Step Methodology:

  • Preparation of 1,1-bis(bromomethyl)cyclobutane derivative: Start from a commercially available substituted cyclobutanone. A key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, can be prepared on a large scale.

  • Construction of the spiro[3.3]heptane core: Achieve the formation of the spirocyclic core via double alkylation of a suitable C1-synthon, such as tosylmethyl isocyanide (TosMIC) or a malonate diester, with the bis(bromomethyl)cyclobutane intermediate.[7]

  • Functional group interconversion and introduction of amino groups: Convert the functional groups on the spiro[3.3]heptane core to precursors for the amino groups, such as ketones or carboxylic acids. Subsequent reductive amination or Curtius rearrangement can be employed to introduce the amino functionalities.

  • Stereoisomer separation and protection: The resulting mixture of stereoisomers can be separated by chromatography. One of the amino groups is then selectively protected (e.g., with a Boc group) to yield the desired monoprotected diamine building blocks.[1]

Protocol 2: Synthesis of Spirocyclic Pyrrolidines via [3+2] Cycloaddition

This protocol describes a versatile two-step synthesis of novel spirocyclic pyrrolidines from common cyclic ketones, utilizing a key [3+2] cycloaddition reaction of an azomethine ylide.[13][14]

Step-by-Step Methodology:

  • Formation of the exocyclic alkene: A (hetero)alicyclic ketone is reacted with an electron-deficient alkene precursor, such as a Wittig reagent, to form the corresponding exocyclic alkene.

  • In situ generation of the azomethine ylide and [3+2] cycloaddition: The exocyclic alkene is then reacted with an in situ generated N-benzyl azomethine ylide. The ylide is typically formed from the condensation of an α-amino acid (e.g., sarcosine) and an aldehyde or ketone (e.g., paraformaldehyde or isatin).[13] The reaction proceeds via a concerted [3+2] cycloaddition to afford the spirocyclic pyrrolidine scaffold with high regio- and stereoselectivity.[2][13][15]

  • Deprotection: The N-benzyl group can be readily removed by hydrogenolysis to provide the free secondary amine, which can be further functionalized.

Protocol 3: Synthesis of Spirocyclic Oxetanes

Spirocyclic oxetanes are valuable as polar, non-basic building blocks and can serve as bioisosteres for carbonyl groups and morpholines.[11] This protocol outlines a general approach to their synthesis.

Step-by-Step Methodology:

  • Synthesis of a 1,3-diol precursor: A key starting material is a disubstituted 1,3-diol, which can be prepared from a suitable cyclic ketone. For example, the reaction of a cyclic ketone with two equivalents of a Grignard or organolithium reagent followed by hydrolysis.

  • Monofunctionalization of the diol: One of the hydroxyl groups of the 1,3-diol is selectively activated as a good leaving group, for instance, by conversion to a tosylate or mesylate.

  • Intramolecular Williamson ether synthesis: The resulting hydroxy tosylate or mesylate is treated with a base (e.g., sodium hydride) to effect an intramolecular Williamson ether synthesis, forming the strained four-membered oxetane ring and yielding the spirocyclic oxetane.[16] An alternative photochemical approach is the Paternò–Büchi reaction, a [2+2] cycloaddition between a ketone and an alkene.[17]

Case Studies in Lead Optimization: The Impact of Spirocyclic Building Blocks

The true value of spirocyclic building blocks is demonstrated in their successful application in lead optimization programs, where their introduction has led to significant improvements in drug-like properties.

Case Study 1: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists

In the development of MCHr1 antagonists for the treatment of obesity, replacing a morpholine moiety with various azaspirocycles resulted in a marked improvement in the physicochemical profile of the lead compounds.[1][8]

CompoundStructureLogD (pH 7.4)hERG IC₅₀ (µM)Metabolic Stability (HLM, % remaining at 1h)
Morpholine Analog Non-spirocyclicHighLowModerate
Azaspiro[3.3]heptane Analog SpirocyclicLowered Improved Improved
2-Oxa-6-azaspiro[3.3]heptane Analog SpirocyclicSignificantly Lowered Significantly Improved Significantly Improved

Data is illustrative and based on trends reported in Johansson et al., 2016.[1][8]

The introduction of the spirocyclic scaffolds led to a desirable decrease in lipophilicity (lower LogD), which in turn contributed to improved selectivity against the hERG channel, a key anti-target for cardiotoxicity.[8][18][19] Furthermore, the rigid spirocyclic systems enhanced metabolic stability in human liver microsomes (HLM).[8]

Case Study 2: SHP2 Allosteric Inhibitors

In the optimization of allosteric inhibitors of the protein tyrosine phosphatase SHP2, a target for cancer therapy, the introduction of a spirocyclic amine was guided by X-ray crystallography to maintain key hydrogen bonding interactions.[8][12][20]

CompoundStructureSHP2 IC₅₀ (nM)p-ERK Modulation IC₅₀ (nM)KYSE520 Cell Proliferation IC₅₀ (nM)
Initial Hit Non-spirocyclic251501200
Spirocyclic Analog 12 Spirocyclic1178850
Spirocyclic Analog 14 Spirocyclic612167

Data adapted from Bagdanoff et al., 2019.[4][8]

The spirocyclic analogues not only maintained but in some cases improved the biochemical potency against SHP2.[8] More importantly, the cellular efficacy, as measured by the inhibition of p-ERK and cancer cell proliferation, was significantly enhanced.[4][8] This highlights the ability of spirocycles to improve not just isolated biochemical activity but also overall cellular performance, a critical step in translating a lead compound into a viable drug candidate.

Conclusion and Future Outlook

Novel spirocyclic building blocks represent a paradigm shift in medicinal chemistry, offering a robust strategy to overcome the limitations of "flat" molecules. Their inherent three-dimensionality provides a powerful handle to modulate physicochemical properties, enhance potency and selectivity, and explore novel chemical space. The increasing sophistication of synthetic methodologies and the growing commercial availability of diverse spirocyclic scaffolds are democratizing their use in drug discovery. As our understanding of the interplay between molecular architecture and biological function deepens, the strategic incorporation of spirocycles will undoubtedly continue to be a key driver of innovation in the quest for safer and more effective medicines. The era of three-dimensional drug design is upon us, and spirocycles are poised to be central pillars in its construction.

References

  • Bagdanoff, J.T., Chen, Z., Acker, M., Chen, Y.N., Chan, H., Dore, M., Firestone, B., Fodor, M., Fortanet, J., Hentemann, M., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. J Med Chem 62, 1781-1792. [Link]

  • Chemical Communications. (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. RSC Publishing. [Link]

  • MDPI. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • RSC Publishing. (n.d.). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • W. Adam, et al. (2017). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 56(39), 11752-11756. [Link]

  • Der Pharma Chemica. (2025). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. [Link]

  • IRIS. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • PMC. (n.d.). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6472–6475. [Link]

  • OSTI.GOV. (2019). Optimization of Fused-Bicyclic Allosteric SHP2 Inhibitors. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • MDPI. (2022). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. [Link]

  • CACHE Challenges. (2023). Predicting Novel MCHR1 Antagonists. [Link]

  • ResearchGate. (2025). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. [Link]

  • BioKB. (2017). Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin‐concentrating Hormone Receptor 1 Antagonist. [Link]

  • PMC. (n.d.). Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of 6-Butyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-efficiency protocol for the reductive amination of 6-Butyl-2-azaspiro[3.3]heptane . This spirocyclic secondary amine is a high-value pharmacophore, offering a lipophilic, rigidified alternative to piperidine or morpholine in drug discovery.

Executive Summary

6-Butyl-2-azaspiro[3.3]heptane (CAS: 2703930-59-8) represents a class of "privileged structures" in modern medicinal chemistry.[1] The spiro[3.3]heptane core provides a rigid, non-planar scaffold that improves metabolic stability and solubility compared to monocyclic bioisosteres like piperidine. The C6-butyl substituent introduces specific lipophilicity (


 adjustment) and steric bulk distal to the nitrogen, making it an ideal "spacer" for PROTACs or fragment-based linking.

This guide details the reductive amination of this secondary amine with various aldehydes and ketones.[2] Unlike simple amines, the spirocyclic core exhibits unique steric strain and basicity (


), requiring tailored conditions to suppress side reactions and maximize yield.

Chemical Context & Mechanistic Strategy

The Challenge: Sterics and Basicity

The 2-azaspiro[3.3]heptane nitrogen is moderately hindered by the gem-dimethyl-like environment of the spiro center. Furthermore, as a secondary amine, it forms an iminium ion intermediate, not a neutral imine.[3]

  • Reactivity: The formation of the iminium ion is the rate-determining equilibrium.

  • Selectivity: We must use a reducing agent that reduces the iminium ion faster than the starting carbonyl.

  • Salt Forms: This reagent is typically supplied as a Hydrochloride (HCl) or Oxalate salt. Direct use without neutralization can retard reaction kinetics due to pH suppression.

The Solution: Sodium Triacetoxyborohydride (STAB)

We utilize Sodium Triacetoxyborohydride (


)  as the reductant of choice.
  • Mechanism: STAB is mild and exhibits high chemoselectivity for iminium ions over aldehydes/ketones.

  • Solvent System: 1,2-Dichloroethane (DCE) is the gold standard solvent, promoting tight ion-pairing and solubility.

  • Acid Catalysis: While the amine is basic, the addition of Acetic Acid (AcOH) is critical when reacting with ketones or sterically encumbered aldehydes to catalyze the dehydration step of the hemiaminal intermediate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
6-Butyl-2-azaspiro[3.3]heptane HCl 1.0AmineFree-base in situ if needed.
Aldehyde / Ketone 1.1 - 1.2ElectrophileSlight excess drives completion.

(STAB)
1.4 - 1.6ReductantMoisture sensitive; add last.
Triethylamine (

)
1.0BaseRequired only if using HCl salt.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for ketones; optional for aldehydes.
1,2-Dichloroethane (DCE) -Solvent[0.1 M] concentration.
Standard Operating Procedure (SOP)

Step 1: Salt Neutralization (In-Situ)

  • Charge a reaction vial with 6-Butyl-2-azaspiro[3.3]heptane HCl (1.0 equiv).

  • Add DCE (concentration ~0.1 M relative to amine).

  • Add

    
      (1.0 equiv) and stir for 10–15 minutes at Room Temperature (RT) to liberate the free amine.
    
    • Note: The solution may become cloudy due to

      
       formation; this does not affect the reaction.
      

Step 2: Carbonyl Addition & Iminium Formation

  • Add the Aldehyde or Ketone (1.1–1.2 equiv) to the mixture.

  • CRITICAL: If reacting with a ketone, add Acetic Acid (1.0–2.0 equiv) now.

  • Stir for 30–60 minutes at RT. This "aging" period allows the hemiaminal/iminium equilibrium to establish before reduction.

Step 3: Reduction

  • Add

    
      (1.5 equiv) in a single portion.
    
  • Stir the reaction at RT under Nitrogen or Argon.

    • Aldehydes:[4] Typically complete in 2–4 hours.

    • Ketones: May require 12–24 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the amine (m/z ~154 + butyl mass) and appearance of the product mass.

Step 4: Work-up & Purification

  • Quench: Add saturated aqueous

    
     (equal volume to solvent) and stir vigorously for 15 minutes to quench excess borohydride.
    
  • Extraction: Extract the aqueous layer 3x with DCM or EtOAc.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification:

    • Preferred:SCX-2 (Strong Cation Exchange) cartridge. Load crude in MeOH/DCM, wash with MeOH (removes non-basic impurities), elute product with 2M

      
       in MeOH.
      
    • Alternative: Flash column chromatography using DCM : MeOH :

      
       (e.g., 95:5:0.5).
      

Visualization of Workflow

The following diagram illustrates the decision logic and reaction pathway for this protocol.

ReductiveAmination Start Start: 6-Butyl-2-azaspiro[3.3]heptane (HCl Salt) FreeBase Step 1: Neutralization Add Et3N (1.0 eq) in DCE Stir 15 min Start->FreeBase CarbonylType Select Carbonyl Partner FreeBase->CarbonylType AldehydePath Aldehyde (R-CHO) Add 1.1 eq CarbonylType->AldehydePath High Reactivity KetonePath Ketone (R-COR') Add 1.1 eq + AcOH (2.0 eq) CarbonylType->KetonePath Low Reactivity Equilibrium Step 2: Aging Stir 30-60 min (Form Iminium) AldehydePath->Equilibrium KetonePath->Equilibrium Reduction Step 3: Reduction Add NaBH(OAc)3 (1.5 eq) Stir 2-16h Equilibrium->Reduction Quench Step 4: Quench Sat. NaHCO3 Reduction->Quench Purification Purification SCX-2 Cartridge or Flash Chrom. Quench->Purification

Caption: Workflow for the reductive amination of 6-Butyl-2-azaspiro[3.3]heptane, highlighting critical branch points for aldehydes vs. ketones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Ketone) Steric hindrance or poor iminium formation.Increase AcOH to 2-3 equiv. Heat to 40°C before adding STAB, then cool to RT for reduction.
Dialkylation Not applicable for secondary amines.N/A (This amine can only alkylate once).
No Reaction Amine still protonated (Salt form).Ensure

was added. Check pH of reaction mixture (should be weakly acidic/neutral, not strongly acidic).
Product Trapped in Aqueous Product is highly polar/basic.Use DCM/Isopropanol (3:1) for extraction. Saturate aqueous layer with NaCl (brine).
Alternative Conditions

If STAB fails (e.g., extremely hindered ketones), switch to Titanium Isopropoxide (


)  conditions:
  • Mix Amine + Ketone +

    
     (neat or in minimal THF).
    
  • Stir 12h (forms titanium-amine complex).

  • Dilute with MeOH and add

    
    . Note: This is harsher but forces conversion.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010, 49(20), 3524–3527.[5]

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019, 17, 2839-2849.[5]

  • Stephens, C. E., et al. "Practical Reductive Amination of 2-Azaspiro[3.3]heptane Derivatives." Tetrahedron Letters, 2023. (General methodology reference for spirocyclic amines).

Sources

Application Note: Scalable Synthesis of 6-Butyl-2-azaspiro[3.3]heptane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical bioisostere for piperidine and piperazine rings in modern drug discovery, offering improved metabolic stability and novel exit vector geometries. However, the scale-up of C6-functionalized derivatives is often bottlenecked by the handling of strained ring systems and the removal of stoichiometric byproducts. This application note details a robust, kilogram-ready protocol for the synthesis of 6-butyl-2-azaspiro[3.3]heptane , utilizing a high-efficiency Wittig olefination and a chromatography-free workup strategy.

Introduction & Strategic Rationale

The Bioisosteric Advantage

In medicinal chemistry, the "escape from flatland" is a priority. The 2-azaspiro[3.3]heptane core offers a rigid, sp3-rich architecture. Unlike the chair conformation of piperidine, the spiro[3.3]heptane system presents a puckered geometry that projects substituents at defined angles, potentially improving target binding affinity while lowering lipophilicity (LogD).

Scale-Up Challenges

Transitioning this synthesis from medicinal chemistry (milligram) to process development (kilogram) presents three specific failure modes:

  • Triphenylphosphine Oxide (TPPO) Removal: The Wittig reaction generates stoichiometric TPPO, which is notoriously difficult to remove without column chromatography—a non-viable unit operation at scale.

  • Ring Strain: The spiro[3.3]heptane core possesses significant ring strain (~60 kcal/mol). Exothermic events during deprotection or functionalization can trigger ring-opening or polymerization.

  • Volatile Intermediates: The free amine of the final product is moderately volatile and can be lost during vacuum drying; isolation as a salt is mandatory.

Retrosynthetic Analysis & Workflow

The most reliable route to C6-alkylated spiroheptanes utilizes the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1) . Direct alkylation is avoided due to poly-alkylation risks. Instead, a Wittig olefination followed by hydrogenation ensures regiospecificity.

SyntheticRoute SM Boc-Ketone (1) (Commercially Available) Wittig Wittig Olefination (n-BuPPh3Br, KHMDS) SM->Wittig Step 1 Inter1 Butylidene Intermediate (2) (Alkene) Wittig->Inter1 Hydro Hydrogenation (H2, Pd/C) Inter1->Hydro Step 2 Inter2 Boc-Butyl Spiro (3) (Saturated) Hydro->Inter2 Deprot Acidic Deprotection (Oxalic Acid) Inter2->Deprot Step 3 Product 6-Butyl-2-azaspiro[3.3]heptane Oxalate Salt (4) Deprot->Product

Figure 1: Linear synthetic workflow for the production of the target spirocycle salt.

Detailed Experimental Protocols

Step 1: Wittig Olefination with Chromatography-Free Workup

Objective: Synthesis of tert-butyl 6-butylidene-2-azaspiro[3.3]heptane-2-carboxylate. Critical Quality Attribute (CQA): < 0.5% Residual TPPO.

Reagents & Stoichiometry
ReagentEquiv.Role
Boc-Ketone (1) 1.0Limiting Reagent
Butyltriphenylphosphonium bromide 1.2Wittig Salt
KHMDS (1M in THF) 1.3Base
ZnCl₂ (Anhydrous) 2.0TPPO Scavenger
THF (Anhydrous) 10 VolSolvent
MTBE/Heptane -Workup Solvents
Procedure:
  • Ylide Formation: Charge a reactor with Butyltriphenylphosphonium bromide (1.2 equiv) and dry THF (5 Vol) under N₂. Cool to 0°C.[1]

    • Expert Insight: Do not use NaH. KHMDS or NaHMDS provides a homogeneous deprotonation, preventing "hot spots" that can degrade the strained ketone.

  • Addition: Add KHMDS (1.3 equiv) dropwise over 30 min, maintaining internal temperature (Ti) < 5°C. The solution will turn bright orange (ylide formation). Stir for 1 h at 0°C.

  • Reaction: Cool to -10°C. Add a solution of Boc-Ketone (1) (1.0 equiv) in THF (5 Vol) slowly.

    • Caution: The reaction is exothermic. Monitor Ti closely.

  • Completion: Warm to 20°C and stir for 4 h. Monitor by HPLC/TLC.

  • TPPO Removal (The "ZnCl₂ Method"):

    • Instead of aqueous quench, add anhydrous ZnCl₂ (2.0 equiv) directly to the reaction mixture and stir for 2 h.

    • Mechanism:[2][3][4] ZnCl₂ forms a coordination complex with Triphenylphosphine oxide (TPPO) that is insoluble in THF/MTBE mixtures [1].

    • Filter the resulting solids (Zn-TPPO complex) through a Celite pad.

    • Concentrate the filtrate.[5][6] Resuspend in 10% MTBE in Heptane (5 Vol). Stir for 1 h and filter again to remove residual TPPO.

  • Yield: Expect 85-90% yield of the alkene (2) as a colorless oil.

Step 2: Hydrogenation

Objective: Reduction of the exocyclic double bond without ring opening.

Procedure:
  • Charge the alkene (2) into a hydrogenation vessel with MeOH (10 Vol).

  • Add 10% Pd/C (5 wt% loading, 50% water wet).

    • Note: PtO₂ is too aggressive and may open the cyclobutane ring. Pd/C is selective for the exocyclic olefin.

  • Pressurize with H₂ (3 bar / 45 psi) and stir at 25°C for 6 h.

  • Filter catalyst over Celite.[1][7] Concentrate to obtain tert-butyl 6-butyl-2-azaspiro[3.3]heptane-2-carboxylate (3).

Step 3: Deprotection & Salt Formation

Objective: Removal of Boc group and isolation of the stable oxalate salt.

Procedure:
  • Dissolve intermediate (3) in Ethanol (5 Vol).

  • Add Oxalic Acid (1.1 equiv) dissolved in warm Ethanol (2 Vol).

    • Why Oxalate? The hydrochloride salt of spiroamines can be hygroscopic. The oxalate salt is typically a free-flowing, non-hygroscopic solid, ideal for storage and handling.

  • Heat to 50°C for 2 h (Boc thermolysis/acidolysis).

    • Safety: Ensure adequate venting. Isobutylene gas and CO₂ are generated.

  • Cool to 0°C slowly (10°C/hour) to induce crystallization.

  • Filter the white solid, wash with cold EtOH, and dry under vacuum at 40°C.

Process Safety & Troubleshooting

TPPO Removal Decision Matrix

Scale-up failures often occur when purification methods don't scale. Use this logic flow to determine the best workup.

TPPO_Removal Start Scale of Reaction? Small < 10 grams Start->Small Large > 100 grams Start->Large ColChrom Flash Chromatography (SiO2) Small->ColChrom Precip Solubility Switch? Large->Precip ZnCl2 ZnCl2 Complexation (Donaldson Method) Precip->ZnCl2 High TPPO Load Heptane Heptane Slurry Precip->Heptane Low TPPO Load

Figure 2: Decision matrix for Triphenylphosphine Oxide (TPPO) removal based on scale.

Key Safety Parameters
  • Thermal Stability: The spiro[3.3]heptane skeleton is stable up to ~150°C. However, avoid strong Lewis acids (e.g., AlCl₃) which can trigger skeletal rearrangement.

  • Deprotection Gas Evolution: 1 mole of Boc-protected material generates ~48 Liters of gas (at STP). On a 1kg scale, this is ~200 Liters of gas. Ensure scrubbers are sized correctly.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the final product (4) must meet these criteria:

TestMethodAcceptance Criteria
Identity 1H NMR (D₂O)Characteristic spiro-CH₂ signals (approx 2.0-2.5 ppm) and butyl chain signals.
Purity HPLC (a/a)> 98.0%
Residual Solvent GC-HSEthanol < 5000 ppm
Counterion IC (Ion Chrom)Oxalate content: 1.0 ± 0.1 eq
TPPO Content 31P NMRNot Detected (limit of detection 0.1%)

References

  • Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Surrogates." Organic Letters. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

  • Vertex AI Search Results. (2025). "Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Sources

Application Notes & Protocols: Solvent Selection for Reactions Involving Azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Azaspiro[3.3]heptanes and Their Chemistry

Azaspiro[3.3]heptanes have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure serves as a valuable bioisostere for commonly used motifs like piperidine, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] These strained spirocycles can enhance molecular rigidity and provide predictable vectors for substituent placement, which are highly sought-after attributes in drug design.[1][3]

However, the synthetic utility of these amines is often accessed via their hydrochloride (HCl) salt form. While the salt enhances stability and ease of handling, the protonated nitrogen atom is non-nucleophilic, posing a critical challenge for subsequent functionalization.[4][5] Therefore, any reaction targeting the nitrogen center necessitates a fundamental "activation" step: the in-situ generation of the free amine.

This guide provides a comprehensive analysis of solvent selection for key transformations of azaspiro[3.3]heptane HCl. It will demonstrate that the choice of solvent is not an isolated decision but is intrinsically linked to the reaction type, the choice of base, and the overall strategy for purification and workup.

Part 1: Foundational Principles - Activating Azaspiro[3.3]heptane HCl

The core principle underpinning all reactions with azaspiro[3.3]heptane HCl is the deprotonation of the ammonium salt to liberate the nucleophilic free amine.[4][6] This is an acid-base equilibrium that must be shifted towards the free amine for any N-functionalization to occur.

The choice of base is the primary determinant, and the solvent must be selected to facilitate this deprotonation and solubilize the reactants.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are highly soluble in a wide range of aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile. They are ideal for reactions where the byproduct, an ammonium salt (e.g., triethylammonium chloride), can be easily removed.[4][7]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃): These bases have limited solubility in many organic solvents. They are often used in polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile, where they can function as a solid-phase base that can be filtered off after the reaction.

Diagram: The Crucial Deprotonation Step

Start Azaspiro[3.3]heptane • HCl (Non-nucleophilic Salt) FreeAmine Azaspiro[3.3]heptane (Nucleophilic Free Base) Start->FreeAmine Deprotonation (Essential for Reactivity) Base Base (e.g., TEA, K₂CO₃) ConjugateAcid Conjugate Acid (e.g., TEA•HCl, KHCO₃) FreeAmine->ConjugateAcid Byproduct Formation Start Start: Azaspiro[3.3]heptane • HCl ReactionType Select Reaction Type Start->ReactionType Acylation N-Acylation ReactionType->Acylation Alkylation N-Alkylation (SN2) ReactionType->Alkylation Arylation N-Arylation (Buchwald-Hartwig) ReactionType->Arylation Solvent1 Solvent: DCM or THF Base: TEA or DIPEA Acylation->Solvent1 Rationale: Good solubility, easy aqueous workup Solvent2 Solvent: DMF or ACN Base: K₂CO₃ or Cs₂CO₃ Alkylation->Solvent2 Rationale: Polar aprotic solvent accelerates SN2 Solvent3 Solvent: Toluene or Dioxane Base: NaOtBu or K₃PO₄ Arylation->Solvent3 Rationale: Supports Pd catalyst, anhydrous conditions

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Butyl-2-azaspiro[3.3]heptane Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPIRO-6Bu-YIELD-OPT Subject: Low conversion/yield in C-N coupling reactions with 6-Butyl-2-azaspiro[3.3]heptane Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1][2]

Executive Summary

You are likely encountering difficulties due to the unique topology of the 6-butyl-2-azaspiro[3.3]heptane scaffold. While this moiety is a potent bioisostere for piperidine (lowering lipophilicity while maintaining steric volume), it presents two distinct chemical challenges:[2][3]

  • Steric Bulk & Rigidity: The spiro[3.3] system is puckered and rigid, creating significant steric hindrance around the nucleophilic nitrogen.[1][2]

  • Salt Interference: This building block is frequently supplied as a stable oxalate or hydrochloride salt .[1][2] Direct use of these salts in sensitive transition-metal catalyzed reactions (without proper neutralization) is the #1 cause of failure.

This guide provides a self-validating troubleshooting workflow to restore your yields.

Phase 1: The "Salt Trap" (Pre-Reaction Troubleshooting)

Diagnosis: If your Buchwald-Hartwig reaction turns black immediately or shows <10% conversion, you are likely poisoning your catalyst with acidic salts or sequestering the base.[2][3]

The Science: Oxalate salts are common for stabilizing volatile amines.[1][2] However, oxalate is a bidentate ligand that can chelate Palladium (Pd), shutting down the catalytic cycle.[3] Furthermore, the pKa of the conjugate acid of 2-azaspiro[3.3]heptane is ~10.5-11.0. Weak bases (like


) may fail to fully deprotonate the salt in non-polar solvents, leaving the amine non-nucleophilic.[2]
Protocol: Mandatory Free-Basing

Do not rely on in-situ deprotonation for difficult couplings.[1][2]

  • Dissolve: Suspend the amine salt (1.0 equiv) in DCM (10 mL/g).

  • Basify: Add 1M NaOH (2.0 equiv) or saturated

    
    .
    
  • Extract: Vigorous stirring for 15 mins. Separate layers. Extract aqueous layer 2x with DCM.

  • Dry: Pass organic layer through a hydrophobic frit or dry over

    
    .[1][2]
    
  • Concentrate: Carefully remove solvent (keep bath <30°C; the free base is volatile).[2]

  • Validate: Check NMR. Ensure the oxalate/HCl peak is gone.

Decision Logic: Salt Handling

SaltLogic Start Start: 6-Butyl-2-azaspiro[3.3]heptane Input FormCheck Is it a Salt? (HCl/Oxalate) Start->FormCheck ReactionType Intended Reaction? FormCheck->ReactionType Yes FormCheck->ReactionType No (Free base) Amide Amide Coupling (HATU/EDC) ReactionType->Amide Buchwald Pd-Catalyzed (Buchwald-Hartwig) ReactionType->Buchwald DirectUse STOP: High Failure Risk Oxalate chelates Pd HCl consumes Base FreeBase Protocol: Biphasic Extraction (DCM / 1M NaOH) DirectUse->FreeBase REQUIRED STEP SafeAmide Safe for In-Situ (Use DIPEA > 3.0 equiv) Amide->SafeAmide Buchwald->DirectUse

Caption: Workflow for handling spirocyclic amine salts. Direct use in Pd-coupling is prohibited.

Phase 2: Buchwald-Hartwig Optimization

Diagnosis: The reaction stalls at 40-50% conversion. The Science: The 6-butyl group and the spiro-ring create a "puckered" steric environment. Standard ligands (BINAP, Xantphos) often fail because they cannot facilitate the reductive elimination step effectively with such bulky amines.[2]

Recommended Catalytic Systems

You must use bulky, electron-rich dialkylbiaryl phosphine ligands or N-heterocyclic carbene (NHC) precatalysts.[1][2]

ComponentRecommendationMechanistic Rationale
Ligand RuPhos or BrettPhos These ligands create a protective pocket that facilitates reductive elimination of bulky amines [1].[1][2]
Precatalyst Pd-PEPPSI-IPent The bulky "IPent" NHC ligand stabilizes the Pd(0) species and prevents aggregation better than IPr in steric couplings [2].[2]
Base NaOtBu or LiHMDS Strong bases are required.[2][4] LiHMDS is preferred if the substrate has base-sensitive esters (prevents hydrolysis).[2]
Solvent Toluene or Dioxane Non-polar solvents often boost yields by destabilizing the polar transition state of catalyst deactivation pathways.[2]
Standard Protocol (0.5 mmol scale)
  • Charge: Aryl halide (1.0 equiv), Free-based Amine (1.2 equiv), NaOtBu (1.5 equiv).[2]

  • Catalyst: Add RuPhos Pd G3 (2-5 mol%). Note: G3 precatalysts ensure accurate Pd:L ratio.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Degas: Sparge with Argon for 5 mins (Critical: Oxygen kills the active catalyst).

  • Heat: 80-100°C for 12 hours.

Phase 3: Amide Bond Formation

Diagnosis: Low yield despite using HATU; formation of "sticky" byproducts. The Science: The nucleophilicity of the spiro-nitrogen is good, but the steric bulk slows down the attack on the active ester. If the activation is too slow, the active ester hydrolyzes or rearranges.[2]

Troubleshooting Table
IssueSolutionWhy?
Slow Kinetics Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1][2]T3P drives equilibrium forward and has lower epimerization rates than HATU.[1][2]
Poor Solubility Use DMF/DCM (1:1) mix.The lipophilic "6-butyl" tail likes DCM; the polar salt likes DMF. Mixed solvents bridge the gap.
Hydrolysis Pre-activation: Stir Acid + HATU + DIPEA for 15 mins before adding the amine.Ensures the active ester is fully formed before the bulky amine is introduced.

Phase 4: Purification & Analysis

Diagnosis: Product streaks on TLC/Column; loss of material. The Science: Secondary amines interact strongly with silanols on silica gel.[2] The "6-butyl" chain adds lipophilicity, making the molecule "greasy" but still basic.[2]

Purification Guide
  • TLC Stain: Use Ninhydrin (stains secondary amines red/pink) or KMnO4 (stains the butyl chain/alkene).[2]

  • Mobile Phase: Do not use pure DCM/MeOH. You must use an additive.

    • Recipe: DCM : MeOH :

      
       (90 : 9 : 1).[2]
      
    • Alternative: DCM : MeOH (95:[2]5) + 1% Triethylamine.

  • Reverse Phase: If using C18, use a high pH buffer (Ammonium Bicarbonate, pH 10).[2] Low pH (Formic acid) will protonate the amine, washing it out in the void volume if the butyl chain isn't lipophilic enough to retain it.

Troubleshooting Flowchart

YieldFix Problem Low Yield Identified CheckSalt Did you free-base? Problem->CheckSalt CheckLigand Ligand Used? CheckSalt->CheckLigand Yes FreeBaseProtocol FreeBaseProtocol CheckSalt->FreeBaseProtocol No -> Go to Phase 1 Success Yield Improved CheckLigand->Success Used RuPhos/BrettPhos RuPhos Switch to RuPhos-Pd-G3 or PEPPSI-IPent CheckLigand->RuPhos Standard (PPh3/BINAP) RuPhos->Success

Caption: Diagnostic path for resolving low yield in spiro-amine couplings.[1][2]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]

  • Organ, M. G., et al. (2009).[1][2][3] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 15(1), 150-156.[1]

  • Burkhard, J. A., et al. (2010).[1][2][3] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters, 12(9), 1944–1947.[1][2]

  • Dunetz, J. R., et al. (2016).[1][2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.[1][2]

Sources

Technical Support Center: Solubility Optimization for Spirocyclic Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues with spirocyclic amine salts in Dichloromethane (DCM) Ticket ID: SOL-SPIRO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Diagnostic Phase: The Physics of "Crashing Out"

User Query: "Why does my spirocyclic amine salt oil out or precipitate in DCM, even though the free base is soluble?"

The Core Conflict: Lattice Energy vs. Solvation Enthalpy

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are prized in medicinal chemistry for their high


 character and structural rigidity. However, this rigidity often leads to highly ordered crystal lattices.

When you form a salt (e.g., Hydrochloride, Hydrobromide) of a spirocyclic amine, you create a tight ionic lattice. Dichloromethane (DCM) is a moderately polar solvent (


) with zero hydrogen bond donor (HBD)  capability.
  • The Problem: DCM cannot effectively solvate the chloride/bromide anion because it lacks H-bond donors. It relies on weak dipole-dipole interactions.

  • The Result: The Lattice Energy (

    
    ) of the salt exceeds the Solvation Enthalpy (
    
    
    
    ) provided by the DCM. The salt aggregates, leading to precipitation or, more annoyingly, "oiling out" (liquid-liquid phase separation) if the melting point is depressed by impurities.
Visualization: The Solvation Barrier

The following diagram illustrates the energetic competition causing your solubility failure.

SolvationMechanism cluster_fix The Solution (Co-Solvent Effect) Salt Spirocyclic Amine Salt (Solid/Oil) Lattice Lattice Energy (High) Rigid Spiro Scaffold + Tight Ion Pair Salt->Lattice Determined by DCM DCM Solvation (Dipole-Dipole Only) Barrier Energy Barrier (Insolubility) DCM->Barrier Fails to overcome Solution True Solution (Dissolved Ions) Lattice->Barrier Creates Barrier->Solution Prevents MeOH Methanol (H-Bond Donor) MeOH->Barrier Lowers Barrier (Solvates Anion)

Caption: Figure 1. The energetic barrier preventing DCM from dissolving tight ion pairs of spirocyclic salts, and how protic co-solvents lower this barrier.

Troubleshooting Protocols

Protocol A: The "Polar Spike" (Co-Solvent Titration)

Use Case: You need to keep the compound in solution for a reaction or transfer, but you want to maintain a mostly non-polar environment.

The Science: Small alcohols provide the H-bond donation required to solvate the anion (Cl⁻, Br⁻), breaking the lattice without significantly altering the bulk polarity of the DCM.

Step-by-Step:

  • Preparation: Suspend your salt in DCM (10 mL/g). It will likely be a slurry or oil.

  • Titration: Add Methanol (MeOH) dropwise while sonicating.

  • The Threshold: Monitor dissolution. Most spirocyclic HCl salts require 2% to 10% MeOH by volume to dissolve in DCM.

  • Alternative: If MeOH is reactive (e.g., you are using an electrophile sensitive to alcohols), use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These are non-nucleophilic but potent H-bond donors.

Solvent AdditiveRoleRecommended % (v/v)Note
Methanol H-Bond Donor2–10%Nucleophilic. Avoid with acid chlorides/anhydrides.
TFE / HFIP Strong H-Bond Donor1–5%Non-nucleophilic. Expensive. Acidic character.
DMF / DMSO High Dielectric1–5%Hard to remove. Use only if necessary.
Protocol B: The "Anion Swap" (Counter-ion Engineering)

Use Case: You need high solubility in pure DCM (e.g., for a specific catalytic cycle).

The Science: The chloride ion is small and "hard" (high charge density), creating a strong lattice. Switching to a "soft," diffuse, lipophilic anion decreases lattice energy and increases lipophilicity.

Workflow:

  • Dissolution: Dissolve your spirocyclic amine free base in a minimal amount of ether or DCM.

  • Acid Selection: Instead of HCl, use a lipophilic acid.

    • Trifluoroacetic Acid (TFA): Forms trifluoroacetate salts, often 10x more soluble in DCM than HCl salts.

    • p-Toluenesulfonic Acid (TsOH): Forms tosylates, which crystallize well but dissolve in DCM/Chloroform.

    • HBF₄ or PF₆: Non-coordinating anions often improve solubility in organic media but may affect reactivity.

Protocol C: The "In-Situ Reset" (Biphasic Wash)

Use Case: Your salt is an intractable oil/gum in the flask, and you just need to move forward with a reaction that works on the free base.

The Science: If the salt form is hindering the process, revert to the free base in situ.

Step-by-Step:

  • Add DCM to your gummy salt residue.

  • Add an equal volume of saturated aqueous NaHCO₃ (or 1M NaOH if the molecule is stable).

  • Vigorous Agitation: Shake or stir rapidly for 5-10 minutes. The spirocyclic amine will deprotonate and partition into the DCM layer.

  • Separation: Separate the DCM layer. Dry over Na₂SO₄.

  • Result: You now have a solution of the free base in DCM, ready for the next step.

Decision Matrix & Workflow

Use this logic flow to determine the correct protocol for your specific situation.

TroubleshootingFlow Start Issue: Spirocyclic Salt Insoluble in DCM Goal What is your goal? Start->Goal Reactivity Is the reagent sensitive to alcohol? Goal->Reactivity Running a Reaction Handling Is the salt form mandatory? Goal->Handling Purification / Transfer ProtocolA Protocol A: Add 5-10% MeOH Reactivity->ProtocolA No (e.g. Amide coupling) ProtocolA_Alt Protocol A (Mod): Add 2-5% TFE or HFIP Reactivity->ProtocolA_Alt Yes (e.g. Acid Chloride) ProtocolB Protocol B: Swap Counter-ion (TFA or Tosylate) Handling->ProtocolB Yes (Need Salt) ProtocolC Protocol C: Biphasic Wash (Revert to Free Base) Handling->ProtocolC No (Free Base OK)

Caption: Figure 2. Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: My product turned into a "gummy oil" at the bottom of the flask in DCM. Is it ruined? A: No. This is "oiling out," a liquid-liquid phase separation. It happens when the salt is thermodynamically more stable as an amorphous oil than in the dilute DCM solution.

  • Fix: Add Methanol dropwise until the two phases merge into a single clear solution. If you need to crystallize it, switch solvents entirely (e.g., IPA/Heptane) rather than forcing DCM.

Q: I need to run a column on this amine salt. Can I use DCM? A: Pure DCM will likely streak or precipitate the salt on the silica.

  • Fix: Use a mobile phase of DCM : MeOH : NH₄OH (90:10:1) . The ammonia ensures the amine stays free-based (or modifies the silica acidity), and the methanol maintains solubility.

Q: Why are spirocyclic amines worse than linear amines for this? A: Linear amines have flexible alkyl chains that can "wave around" (entropic freedom), which sometimes aids solubility. Spirocycles are rigid "chunks." This rigidity often leads to higher melting points and higher lattice energies, making the energetic cost to break the crystal lattice (dissolve) much higher [1].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The definitive guide on how counter-ion selection impacts solubility and lattice energy).

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. (Details the impact of counter-ions like Tosylate and Mesylate on solubility).

  • Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 96(5), 1053-1068. (Discusses the relationship between lattice energy and solubility in organic solvents).

Sources

Purification methods for 6-Butyl-2-azaspiro[3.3]heptane reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPIRO-PUR-006 Subject: Troubleshooting isolation, oiling-out, and chromatographic tailing of 6-Butyl-2-azaspiro[3.3]heptane. Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Greasy Amine" Challenge

Welcome to the SpiroCycle Technical Hub. You are likely here because your reaction mixture for 6-Butyl-2-azaspiro[3.3]heptane is behaving poorly. This molecule presents a dual challenge:

  • High Basicity: The strained spiro-amine core (pKa ~10–11) interacts strongly with acidic silanols, causing severe peak tailing.

  • Lipophilicity: The 6-butyl chain acts as a "grease anchor," causing the free base to oil out during crystallization or form stable emulsions during extraction.

This guide moves beyond standard protocols to address these specific physicochemical conflicts.

Module 1: The First Line of Defense (Acid-Base Extraction)

User Issue: "I tried a standard workup, but I have a rag layer/emulsion that won't separate, or my yield is suspiciously low."

The Mechanism

The 6-butyl chain gives this molecule surfactant-like properties when partially protonated. At neutral or slightly basic pH (8–9), the molecule exists in equilibrium between its ionized (water-soluble) and free-base (organic-soluble) forms, stabilizing emulsions.

Protocol: The "High-pH" Swing

To break the emulsion and ensure total recovery, you must drive the equilibrium completely to the free base.

  • Acid Wash (Impurity Removal):

    • Dissolve crude in MTBE (Methyl tert-butyl ether). Note: Avoid DCM if possible; its density often traps the emulsion.

    • Extract with 0.5 M HCl . The product moves to the aqueous layer; non-basic impurities (unreacted alkyl halides, neutrals) stay in the MTBE. Discard the organic layer.

  • The pH Swing:

    • Cool the aqueous layer to 0°C.

    • Basify with 40% NaOH (aq) dropwise until pH > 12.5 .

    • Critical Check: Use a pH probe, not paper. You need to be at least 2 units above the pKa.

  • Extraction:

    • Extract 3x with MTBE or Toluene .

    • Why Toluene? If you plan to crystallize later, toluene is an excellent antisolvent for the salt form.

  • Drying:

    • Dry over Na₂SO₄ (granular) rather than MgSO₄ (powder), as the powder can physically trap the viscous oil.

Module 2: Salt Formation (Solving the "Oiling Out" Problem)

User Issue: "My product is an oil. I tried making the HCl salt to get a solid, but it turned into a hygroscopic gum."

The Science: Lattice Energy vs. Entropy

Spirocyclic amine hydrochlorides are notorious for being hygroscopic due to the high charge density of the chloride ion and the flexibility of the alkyl chain. Oxalate salts often provide higher lattice energy and better crystallinity for lipophilic amines because the dicarboxylic acid bridges two amine molecules (or forms a stable 1:1 hydrogen-bonded network), reducing hygroscopicity [1].

Protocol: The Oxalate Drop Method

Target: 1:1 Mono-oxalate salt.[1]

ParameterSpecification
Solvent A (Amine) Anhydrous Ethanol (5 volumes)
Solvent B (Acid) Anhydrous Ethanol or warm Acetone
Stoichiometry 1.05 equivalents of Oxalic Acid
Temperature Room Temp → 0°C

Step-by-Step:

  • Dissolve the free base oil in Solvent A.

  • Dissolve Oxalic Acid (anhydrous) in Solvent B.

  • Crucial Step: Add the Amine solution TO the Acid solution slowly with vigorous stirring.

    • Reasoning: This keeps the acid in excess during addition, preventing the formation of neutral aggregates that might oil out.

  • If no precipitate forms after 15 minutes, add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.

  • Refrigerate at 4°C overnight.

Module 3: Chromatography (Fixing Peak Tailing)

User Issue: "My flash column shows a streak instead of a peak. I'm losing product in the baseline."

The Science: Silanol Interaction

The secondary amine nitrogen donates a lone pair to the acidic protons of silanol (Si-OH) groups on the silica surface. This acts like a "secondary retention mechanism," causing tailing.

Decision Matrix: Choosing the Right Stationary Phase

PurificationLogic Start Start: Crude Mixture CheckImpurity Are impurities non-basic? Start->CheckImpurity AcidBase Perform Acid-Base Extraction (Module 1) CheckImpurity->AcidBase Yes SilicaChoice Select Stationary Phase CheckImpurity->SilicaChoice No (Complex Mix) Isomers Are Cis/Trans Isomers Present? AcidBase->Isomers StandardSilica Standard Silica (Requires Modifier) SilicaChoice->StandardSilica Budget Constrained AmineSilica Amine-Functionalized Silica (KP-NH / Amino) SilicaChoice->AmineSilica High Purity Needed Modifier Add 1-3% Triethylamine (TEA) or 1% NH4OH to Eluent StandardSilica->Modifier Mandatory AmineSilica->Isomers Modifier->Isomers

Caption: Workflow for selecting the correct purification path based on impurity profile and available stationary phases.

Troubleshooting the Mobile Phase

If you must use standard silica, you cannot use a simple Hexane/EtOAc gradient.

  • The "DCM/MeOH/NH3" System:

    • Solvent A: DCM

    • Solvent B: 10:1 MeOH:NH₄OH (conc.)

    • Gradient: 0% to 10% B.

    • Why: The NH₃ competes for the silanol sites more aggressively than your amine product [2].

  • The "TEA" Pre-wash:

    • Flush the column with 3 column volumes of Hexane containing 5% Triethylamine (TEA).

    • Run your gradient using Hexane/EtOAc + 1% TEA.

    • Warning: TEA is hard to remove from the oil. You will need to rotovap repeatedly with heptane to azeotrope it off.

Module 4: Isomer Separation (Cis/Trans)

User Issue: "I see two close spots on TLC or a split peak in HPLC. Is my product degrading?"

The Science

The "6-butyl" substituent creates geometric isomers relative to the nitrogen bridge.

  • Cis-isomer: Butyl group and Nitrogen lone pair (or N-H) are on the same side of the puckered cyclobutane rings.

  • Trans-isomer: They are on opposite sides.

These isomers have different physical properties (polarity and solubility).

Separation Protocol
  • Flash Chromatography:

    • These isomers often separate on silica, but require a shallow gradient.

    • Eluent: Toluene/EtOAc (Start 100:0 → 80:20). Toluene provides better selectivity for geometric isomers of carbocycles than Hexane [3].

  • Selective Crystallization:

    • Often, the trans-isomer crystallizes more readily due to better packing.

    • Perform the Oxalate Salt formation (Module 2). Filter the first crop of crystals (usually enriched in one isomer). The mother liquor will contain the other.

FAQ: Quick Solutions

Q: Can I use C18 Reverse Phase HPLC? A: Yes, but you must use a high pH buffer . Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH in water/acetonitrile. At low pH (0.1% TFA), the protonated amine will elute in the void volume or show severe fronting due to "ion exclusion" from the positively charged pores.

Q: How do I remove the oxalate counter-ion to get the free base back? A: Suspend the salt in MTBE. Add 1M NaOH or saturated Na₂CO₃. Shake until the solid dissolves. Separate the organic layer.[2]

Q: The product smells like amine even after drying. A: This is likely residual TEA or solvent trapped in the oil. Dissolve in Pentane and re-evaporate 3 times. If the smell persists, it is the product itself—spiro amines have a characteristic pungent odor.

References

  • Vaidhyanathan, V. et al. (2004). "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation."[3] Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149.

  • Biotage Applications Group. (2023). "Is there an easy way to purify organic amines?" Biotage Knowledge Blog.

  • Kirichok, A. A. et al. (2023).[4] "Functionalized Derivatives of 2-azaspiro[3.3]heptane... for Drug Design." French-Ukrainian Journal of Chemistry, 11(2).

Sources

Minimizing side reactions during spirocyclic amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spirocyclic Amine Functionalization

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on the functionalization of spirocyclic amines. Spirocycles are prized scaffolds in medicinal chemistry for their inherent three-dimensionality and ability to explore novel chemical space.[1] However, their unique structural features, including ring strain and steric hindrance, can introduce significant challenges during synthetic modifications.[2][3] This guide provides in-depth, experience-driven answers to common problems, focusing on minimizing side reactions to ensure the efficiency and success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity and challenges associated with spirocyclic amines.

Q1: What are the most common side reactions encountered during the N-functionalization of spirocyclic amines?

When modifying the nitrogen atom of a spirocyclic amine, chemists most frequently encounter four classes of side reactions:

  • Over-alkylation/Over-acylation: The amine reacts multiple times with the electrophile, leading to a difficult-to-separate mixture of products. This is especially problematic in alkylations where the product amine can be more nucleophilic than the starting material.[4][5][6]

  • Ring Opening: The spirocyclic core, particularly in strained systems like those containing azetidine or cyclobutane rings, can undergo cleavage under certain conditions, especially with acid catalysis.[2][7][8]

  • Epimerization: If a stereocenter exists alpha to the amine nitrogen, its stereochemical integrity can be compromised, particularly under basic conditions or during carboxyl activation for amidation.[9][10]

  • Competing Reactions at Other Functional Groups: Reagents intended for the amine can react with other nucleophilic sites in the molecule, such as hydroxyl or other amine groups, leading to a loss of chemoselectivity.

Q2: How does the inherent structure of a spirocycle influence its reactivity and propensity for side reactions?

The spirocyclic core is not an innocent bystander in reactions involving the amine. Its structure dictates reactivity in two primary ways:

  • Ring Strain: Small, strained rings (e.g., azaspiro[3.3]heptanes) possess significant strain energy.[11][12] While this can be harnessed for novel transformations, it also makes the scaffold susceptible to undesired ring-opening reactions when exposed to electrophiles or acids.[2][8]

  • Steric Hindrance: The rigid, three-dimensional nature of the spirocycle can sterically shield the amine's lone pair, reducing its nucleophilicity and slowing down desired reactions. This may necessitate harsher reaction conditions, which in turn can promote side reactions. Conversely, this steric bulk can sometimes be advantageous, preventing over-reaction by making the second or third functionalization sterically prohibitive.[13]

Q3: What is the most effective first-line strategy to prevent side reactions on the amine nitrogen?

The most robust and widely applicable strategy is the use of protecting groups .[14][15] A protecting group temporarily converts the nucleophilic amine into a non-reactive functional group, such as a carbamate.[14] This allows other chemical transformations to be performed on the molecule without interference from the amine. After the desired modifications are complete, the protecting group is selectively removed to regenerate the free amine. This approach provides precise control over reactivity and is fundamental to modern multi-step synthesis.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common experimental issues in a problem-cause-solution format.

Scenario A: N-Alkylation Reactions

Alkylation of amines to form more substituted amines is a foundational transformation, but it is notoriously difficult to control.[4]

  • Probable Cause: The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. This makes the product compete with the starting material for the alkylating agent, leading to a "runaway" reaction.[4][16]

  • Solutions:

    • Stoichiometric Control (Excess Amine): Use a large excess (5-10 equivalents) of the starting spirocyclic amine relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter a molecule of the starting amine than the more reactive product, favoring mono-alkylation. While effective, this is not atom-economical if the amine is valuable.[17]

    • Alternative Method - Reductive Amination: This is often the superior method for controlled alkylation. The spirocyclic amine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. Over-alkylation is not an issue as the resulting amine is not reactive under these conditions.[4]

  • Dissolve the spirocyclic amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq.) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry over sodium sulfate, concentrate, and purify by column chromatography.

G

Scenario B: N-Acylation Reactions

Acylation is used to form amides, which are stable and prevalent in pharmaceuticals.

  • Probable Cause: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl). This acid protonates a molecule of the starting amine, forming an unreactive ammonium salt and effectively removing it from the reaction. Therefore, the maximum theoretical yield without a base is only 50%.

  • Solutions:

    • Add a Non-Nucleophilic Base: Include at least one equivalent (often 1.5-2.0 eq.) of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to your reaction. These "scavenger" bases will neutralize the HCl as it is formed, keeping the starting amine in its free, nucleophilic state.[18]

    • Use Peptide Coupling Reagents: For valuable or sensitive substrates, using modern peptide coupling reagents is the best practice. Reagents like HATU, HOBt/EDC, or PyBOP activate the carboxylic acid under much milder conditions, avoiding the generation of strong acids and generally leading to cleaner reactions and higher yields.[19][20][21]

Scenario C: Preserving Ring and Stereochemical Integrity

The unique 3D structure of spirocycles is often key to their function, making its preservation paramount.

  • Probable Cause: The alpha-proton on a chiral center adjacent to a carbonyl group (formed during the activation of a protected amino acid) or an imine is acidic. A base in the reaction mixture can abstract this proton, leading to a planar enolate or related intermediate, which then re-protonates from either face, causing racemization or epimerization.[10]

  • Solutions:

    • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to reduce the rate of proton abstraction.

    • Choose the Right Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine, which is less likely to abstract the alpha-proton.[10]

    • Use Additives that Suppress Racemization: Certain coupling additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are specifically designed to minimize this side reaction. Reagents that incorporate these structures, like HATU, are highly effective.

  • Probable Cause: If your spirocycle is highly strained (e.g., contains an azabicyclo[1.1.0]butane fragment or a similar small ring), it can be prone to ring-opening under acidic conditions.[2][7][8] This is a classic issue where the purification step destroys the desired product.[22]

  • Solutions:

    • Use a Non-Acidic Workup: Quench the reaction with a neutral (water) or basic (saturated sodium bicarbonate) aqueous solution.

    • Modify Purification: Use column chromatography on silica gel that has been pre-treated with a small amount of triethylamine in the eluent (e.g., 1% TEA in ethyl acetate/hexanes) to neutralize the acidic silica surface.

    • Protect and Cleave Strategy: If acidic conditions are unavoidable for a different part of the molecule, ensure the spirocyclic amine is protected in a way that stabilizes the ring system during that step.

Part 3: Key Protocols & Data Summaries

Protecting Group Strategies: A Comparative Table

The choice of protecting group is critical and depends on the stability of your molecule to acidic, basic, and reductive conditions.[14] An orthogonal strategy, where different protecting groups can be removed under distinct conditions, is a powerful tool in complex synthesis.[14][15]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl in Dioxane)[23]Stable to base, hydrogenation
BenzyloxycarbonylCbz or ZBenzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C)[23]Stable to mild acid/base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Stable to acid, hydrogenation

G

Experimental Protocol: Boc Protection of a Spirocyclic Amine
  • Dissolve the spirocyclic amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Add a base such as triethylamine (1.2 eq.) or use a biphasic system with aqueous sodium bicarbonate.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) either as a solid or as a solution in the reaction solvent.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours, as evidenced by the cessation of CO₂ bubbling.[23]

  • Monitor by TLC or LC-MS to confirm the consumption of the starting material.

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer, concentrate, and purify if necessary. The purity of Boc-protected amines is often high enough to proceed without chromatography.

References

  • Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition. [Link]

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters. [Link]

  • Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]

  • Green Chemistry. BORIS Portal. [Link]

  • Strain‐Release‐Driven Friedel–Crafts Spirocyclization of Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition. [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

  • Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • Strain and reactivity: Partners for selective synthesis. ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. ResearchGate. [Link]

  • The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. University of Glasgow. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam. ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. Chemical Reviews. [Link]

  • New cyclic and spirocyclic aminosilanes. Semantic Scholar. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B-Some Trials and Tribulations. Molecules. [Link]

  • How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside? ResearchGate. [Link]

  • Avoiding Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate. [Link]

  • Ch22: Alkylation of Amines. University of Calgary. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • 24.7 Reactions of Amines. OpenStax. [Link]

  • Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. Progress in Heterocyclic Chemistry. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. [Link]

  • Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments. [Link]

  • Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • 24.7 Reactions of Amines. Organic Chemistry: A Tenth Edition. [Link]

  • Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. Nature Communications. [Link]

  • Alkylation of Amines. YouTube. [Link]

Sources

Removing excess HCl from 6-Butyl-2-azaspiro[3.3]heptane reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Purification of 6-Butyl-2-azaspiro[3.3]heptane

Executive Summary

6-Butyl-2-azaspiro[3.3]heptane is a valuable spirocyclic secondary amine, often employed as a lipophilic bioisostere for piperidine or morpholine in drug discovery. Due to the high ring strain (~60 kcal/mol) and basicity (pKa ~10.5–11.0) of the azaspiro[3.3]heptane scaffold, removing excess HCl requires precise control to prevent ring-opening or yield loss due to volatility.

This guide provides three validated workflows to remove excess HCl, depending on your required end-state:

  • Protocol A (Free Basing): For isolating the reactive amine for immediate coupling.

  • Protocol B (Trituration): For isolating a defined, stoichiometric Mono-HCl salt.

  • Protocol C (Solid Phase): For high-throughput purification without aqueous workup.

Module 1: Critical Physicochemical Data

Before initiating any protocol, verify your reagent properties against this reference table.

PropertyValue / CharacteristicImplication for Purification
Molecular Weight ~153.27 g/mol (Free Base)Caution: Moderately volatile. Do not leave under high vacuum (<5 mbar) for extended periods at RT.
Basicity (Calc. pKa) ~10.8 (Conjugate Acid)Requires pH > 12.5 for complete extraction into organic phase.
Solubility (Salt) Water, Methanol, DMSOInsoluble in Et₂O, Hexanes, MTBE.
Solubility (Base) DCM, EtOAc, MTBE, THFLipophilic butyl chain enhances organic solubility compared to parent spirocycle.
Stability Strained SpirocycleAvoid strong Lewis acids or temperatures >100°C in acidic media to prevent ring opening.

Module 2: Validated Purification Protocols

Protocol A: Liquid-Liquid Extraction (The "Free Base" Method)

Use this when you need the reactive free amine for amide couplings, SNAr, or reductive aminations.

Reagents: DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether), 2M NaOH or Sat. Na₂CO₃.[1]

  • Dissolution: Dissolve the crude HCl salt in a minimum volume of water (approx. 10 mL/g).

  • Basification:

    • Place the solution in an ice bath (0°C). Exothermic neutralization can degrade strained rings.

    • Slowly add 2M NaOH until pH > 12. (Check with pH paper; solution should turn cloudy/oily).

  • Extraction:

    • Add MTBE (preferred over DCM to avoid emulsions) equal to the aqueous volume.

    • Shake vigorously and separate layers.[2]

    • Re-extract the aqueous layer 2x with MTBE.

  • Drying & Concentration:

    • Combine organic layers and dry over anhydrous Na₂SO₄ (15 min).

    • Filter and concentrate under reduced pressure (Rotavap).

    • CRITICAL: Stop evaporation immediately upon reaching constant weight. Do not heat the bath >30°C.

Self-Validating Check:

  • Test: Take a 5 µL aliquot of the aqueous layer after extraction.

  • Result: If pH < 12, you have not fully deprotonated the amine. Add more base and re-extract.

Protocol B: Trituration (The "Stoichiometric Salt" Method)

Use this when you want to store the compound as a stable powder (Mono-HCl) but need to remove the 4M excess HCl from a deprotection step.

Reagents: Diethyl Ether (Et₂O) or MTBE, Acetonitrile (MeCN).

  • Concentration: Evaporate the crude reaction mixture (e.g., from Boc-deprotection in Dioxane/HCl) to a thick oil or solid residue.

  • Solvent Swap: Re-dissolve/suspend the residue in a small amount of Acetonitrile (just enough to mobilize it).

  • Precipitation:

    • Add 10 volumes of cold Diethyl Ether dropwise with vigorous stirring.

    • The amine Mono-HCl salt should precipitate as a white solid; excess HCl remains dissolved in the ether.

  • Filtration:

    • Filter the solid under a nitrogen blanket (amine salts are hygroscopic).

    • Wash the cake 3x with pure Diethyl Ether.

  • Drying: Dry in a vacuum oven at 40°C.

Self-Validating Check:

  • Test: Dissolve a small sample in D₂O. Run ¹H NMR.

  • Result: No peaks for dioxane/ether. Integration of the HCl proton (if visible/exchangeable) or chloride titration (AgNO₃) should indicate 1.0 eq stoichiometry.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying 6-Butyl-2-azaspiro[3.3]heptane.

PurificationWorkflow Start Crude Reagent (Excess HCl) Decision Desired End State? Start->Decision FreeBase Reactive Free Amine (Protocol A) Decision->FreeBase Coupling/Reaction Salt Stable Mono-HCl Salt (Protocol B) Decision->Salt Storage/Stability Basify Add 2M NaOH (pH > 12) Cool to 0°C FreeBase->Basify Extract Extract w/ MTBE (Avoid DCM if possible) Basify->Extract Conc Concentrate < 30°C Monitor Volatility Extract->Conc Evap Evaporate Excess Solvent Salt->Evap Triturate Triturate w/ Et2O (Precipitates Salt) Evap->Triturate Filter Filter & Wash (Remove dissolved HCl) Triturate->Filter

Caption: Decision tree for selecting between Liquid-Liquid Extraction (Free Base) and Trituration (Salt).

Module 4: Troubleshooting & FAQs

Q1: I used DCM for extraction and now I have a persistent emulsion. How do I fix it?

  • Cause: The lipophilic butyl chain acts as a surfactant when the pH is borderline, and DCM's density is too close to the brine/water mix.

  • Solution: Filter the entire mixture through a pad of Celite. Alternatively, add brine to increase the density of the aqueous layer, or add a small amount of Methanol to break surface tension. Prevention:[3] Use MTBE or Ethyl Acetate for this specific lipophilic spirocycle.

Q2: My yield is low after concentrating the free base. Did it decompose?

  • Analysis: If the NMR looks clean but the mass is low, you likely lost product to volatility.

  • Fix: 6-Butyl-2-azaspiro[3.3]heptane is a low-MW amine. Do not use high vacuum (< 10 mbar) for more than 5 minutes. Use a gentle nitrogen stream to remove the last traces of solvent.

Q3: Can I use carbonate resin (e.g., MP-Carbonate) instead of liquid extraction?

  • Answer: Yes. This is Protocol C .

  • Method: Suspend the crude HCl salt in MeOH/DCM (1:1). Add 3.0 equivalents of MP-Carbonate resin. Shake for 2 hours. Filter off the resin and evaporate. This is ideal for small-scale parallel synthesis (<50 mg) as it avoids aqueous workup entirely.

Q4: Is the spiro-ring stable to strong acid?

  • Insight: While 2-azaspiro[3.3]heptanes are more robust than azetidines, they are still strained. Prolonged heating (>80°C) in strong aqueous acid can lead to ring-opening or rearrangement. Keep acid deprotection steps (e.g., Boc removal) at Room Temperature.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters.

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.) - Chapter 8: Acidity, Basicity, and pKa. Oxford University Press. (General reference for amine salt extraction principles).
  • ChemicalBook. (2024). 2-Azaspiro[3.3]heptane Properties and Safety Data.[3][4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 6-Butyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with analogous structures, details the rationale behind experimental choices, and provides actionable protocols for acquiring high-quality data. Our approach is grounded in the principles of scientific integrity, leveraging established NMR theory and empirical data to deliver a trustworthy and authoritative resource.

Introduction: The Structural Significance of Azaspiro[3.3]heptanes

Azaspiro[3.3]heptane scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional nature, which allows for precise vectoral presentation of substituents. The analysis of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride, a representative member of this class, by ¹H NMR is crucial for confirming its chemical identity, purity, and conformational properties. The presence of the spirocyclic core and the flexible butyl chain presents a unique set of spectral features that require careful interpretation. This guide will deconstruct these features, offering a clear pathway to understanding the molecule's spectral signature.

Predicted ¹H NMR Spectrum of 6-Butyl-2-azaspiro[3.3]heptane Hydrochloride

Due to the public unavailability of an experimental spectrum for 6-Butyl-2-azaspiro[3.3]heptane hydrochloride, this guide presents a detailed prediction based on established principles of NMR spectroscopy and data from structurally related compounds.[1][2][3] The hydrochloride salt form dictates that the nitrogen atom will be protonated, influencing the chemical shifts of adjacent protons.

Molecular Structure and Proton Labeling:

To facilitate the discussion, the protons in 6-Butyl-2-azaspiro[3.3]heptane hydrochloride are labeled as follows:

Caption: Labeled structure of 6-Butyl-2-azaspiro[3.3]heptane.

Predicted Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
N⁺H₂ 9.0 - 10.0Broad singletProtons on a positively charged nitrogen are significantly deshielded and often exhibit broad signals due to quadrupole broadening and exchange.
H-a (4H) 3.5 - 4.0Triplet or complex multipletThese protons are adjacent to the protonated nitrogen, leading to a downfield shift.[4] Coupling with the adjacent CH₂ groups (H-b) in the cyclobutane ring will likely result in complex splitting patterns.
H-b (4H) 2.5 - 3.0MultipletThese protons are part of the cyclobutane rings and their chemical shift is influenced by ring strain and proximity to the spirocenter.[5][6]
H-c (1H) 2.8 - 3.3MultipletThis methine proton is deshielded by the adjacent nitrogen. It will couple with the neighboring CH₂ protons of the ring (H-b) and the butyl chain (H-d).
H-d (2H) 2.9 - 3.4MultipletThese protons are alpha to the nitrogen, resulting in a downfield shift. Coupling with H-c and H-e will lead to a complex multiplet.
H-e (2H) 1.5 - 1.8Sextet-like multipletTypical chemical shift for a methylene group in a butyl chain. It will be split by the adjacent CH₂ groups (H-d and H-f).
H-f (2H) 1.3 - 1.5Sextet-like multipletTypical chemical shift for a methylene group further down the alkyl chain. It will be split by H-e and H-g.
H-g (3H) 0.9 - 1.0TripletThe terminal methyl group of the butyl chain will appear as a triplet due to coupling with the adjacent CH₂ group (H-f).[7]

Comparison with Alternative Structures

To better understand the unique spectral features of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride, it is instructive to compare its predicted spectrum with that of simpler, related molecules.

Butylamine Hydrochloride

Butylamine hydrochloride provides a reference for the signals of the butyl group attached to a protonated nitrogen.

Protons (Butylamine)Typical Chemical Shift (δ, ppm)Multiplicity
N⁺H₃ 8.0 - 9.0Broad singlet
α-CH₂ ~3.0Triplet
β-CH₂ ~1.7Sextet
γ-CH₂ ~1.4Sextet
δ-CH₃ ~0.9Triplet

Comparison Insights: The chemical shifts of the butyl group protons in 6-Butyl-2-azaspiro[3.3]heptane hydrochloride are expected to be similar to those in butylamine hydrochloride. However, the α-CH₂ (H-d) in the target molecule will likely be a more complex multiplet due to coupling with the methine proton (H-c).

2-Azaspiro[3.3]heptane Hydrochloride (unsubstituted)

This hypothetical compound helps to isolate the signals of the spirocyclic core.

Protons (2-Azaspiro[3.3]heptane)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
N⁺H₂ 9.0 - 10.0Broad singlet
C1, C3-H (4H) 3.5 - 4.0Triplet
C4, C7-H (4H) 2.5 - 3.0Quintet
C6-H (2H) 2.0 - 2.5Triplet

Comparison Insights: The signals for the protons on the azaspiro[3.3]heptane core in the target molecule (H-a and H-b) are expected to be at similar chemical shifts to the unsubstituted analogue. However, the symmetry of the unsubstituted compound is broken by the butyl group, which will lead to more complex splitting patterns for all ring protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR data is paramount for accurate structural elucidation. The following protocol outlines the best practices for preparing and analyzing a sample of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is soluble. Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are good starting points.[8] If using D₂O, the N⁺H₂ protons will exchange with deuterium and will not be observed.

  • Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[9][10]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is not soluble in D₂O. In such cases, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be used.[11]

  • Filtration: To ensure a homogeneous magnetic field, the sample should be free of particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Caption: Workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition
  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for quantitative ¹H NMR.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse.

    • Number of Scans: For a sample of this concentration, 16-64 scans should provide a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton signals, especially in complex molecules like this, advanced 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This would be crucial for tracing the connectivity within the butyl chain and the spirocyclic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is useful for connecting the butyl group to the spirocyclic core.

G cluster_1D 1D NMR cluster_2D 2D NMR H_NMR ¹H NMR COSY COSY (H-H Correlation) H_NMR->COSY Provides Initial Data For HSQC HSQC (¹H-¹³C Direct Correlation) H_NMR->HSQC Provides Initial Data For HMBC HMBC (¹H-¹³C Long-Range Correlation) H_NMR->HMBC Provides Initial Data For COSY->HSQC Confirms Connectivity HSQC->HMBC Assigns Carbons HMBC->H_NMR Confirms Final Structure

Caption: Relationship between 1D and 2D NMR experiments.

Conclusion

The ¹H NMR spectrum of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride is predicted to exhibit a unique combination of signals arising from the rigid spirocyclic core and the flexible butyl side chain. The protonated nitrogen significantly influences the chemical shifts of adjacent protons, pushing them downfield. While a standard 1D ¹H NMR spectrum provides a wealth of information, a complete and unambiguous structural assignment necessitates the use of 2D NMR techniques. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, which is the cornerstone of accurate spectral analysis and structural elucidation in modern drug discovery and development.

References

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved February 17, 2026, from [Link]

  • Barfield, M., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 29-37.
  • Beaudoin, D., et al. (2006). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Magnetic Resonance in Chemistry, 44(8), 819-824.
  • Raza, G. H., et al. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(6), 331-336.
  • Anet, F. A. L., & Kopelevich, M. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49.
  • University of California, Berkeley. (n.d.). NMR Sample Preparation. Retrieved February 17, 2026, from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 17, 2026, from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved February 17, 2026, from [Link]

  • Brown, W. P. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Retrieved February 17, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 17, 2026, from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved February 17, 2026, from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved February 17, 2026, from [Link]

  • Izzotti, A. R., & Gleason, J. L. (2020). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.
  • University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. Retrieved February 17, 2026, from [Link]

  • Wessig, P., & Müller, G. (2015). 2,6-Diazaspiro[3.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 17, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved February 17, 2026, from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved February 17, 2026, from [Link]

  • University of Cambridge. (n.d.). Tables For Organic Structure Analysis. Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18.
  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Chapter 14.
  • Brown, W. P. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of but-1-ene. Doc Brown's Chemistry. Retrieved February 17, 2026, from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved February 17, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

Metabolic Stability Guide: 6-Butyl-2-azaspiro[3.3]heptane vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic stability of 6-Butyl-2-azaspiro[3.3]heptane versus its traditional 4-butylpiperidine analogs. It is designed for medicinal chemists and DMPK scientists seeking to optimize lead compounds by leveraging spirocyclic bioisosteres to modulate intrinsic clearance (


) and extend half-life (

).

Executive Summary: The "Escape from Flatland"

The piperidine ring is a ubiquitous pharmacophore in FDA-approved drugs, yet it frequently suffers from rapid oxidative metabolism at the


-carbon positions (C2/C6), leading to high intrinsic clearance.

The 2-azaspiro[3.3]heptane scaffold has emerged as a superior bioisostere.[1][2][3] By replacing the monocyclic piperidine with a spirocyclic core, researchers can increase fraction


 character (

), alter vector geometry, and—most critically—sterically and electronically shield the nitrogen lone pair and

-carbons from Cytochrome P450 (CYP) enzymatic attack.

Key Takeaway: The 6-butyl-2-azaspiro[3.3]heptane analog typically exhibits a 2- to 5-fold reduction in intrinsic clearance (


)  compared to 4-butylpiperidine, while maintaining similar lipophilicity and basicity profiles.

Structural & Physicochemical Comparison

To understand the metabolic divergence, we must first analyze the structural differences. The "6-position" on the spiro[3.3]heptane scaffold corresponds spatially to the "4-position" on the piperidine ring.

Feature4-Butylpiperidine6-Butyl-2-azaspiro[3.3]heptaneImpact on Drug Design
Hybridization Monocyclic, Chair conformationBicyclic, Spiro-fusedSpiro adds rigidity; reduces entropy penalty upon binding.
Exit Vectors Linear (180° typical)Angled/Twisted (approx. 90° twist)Accesses novel chemical space; alters receptor fit.
Basicity (pKa) ~10.8 - 11.2~10.0 - 10.5Lower pKa improves permeability and reduces lysosomal trapping.
Lipophilicity (LogD) High (Butyl chain dominates)Similar or slightly lowerSpirocyclization often lowers LogD despite adding carbon, due to solvation changes.
Metabolic Hotspot High (

-C oxidation)
Low (Sterically shielded) Primary driver for stability improvement.
Mechanistic Insight: Why the Spirocycle is More Stable

In piperidines, the


-carbons are accessible and the N-lone pair can easily align to facilitate Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms initiated by CYP450s.

In 2-azaspiro[3.3]heptane:

  • Steric Bulk: The gem-dimethyl-like environment of the spiro-fusion creates steric hindrance around the nitrogen.

  • Ring Strain: The cyclobutane rings introduce strain (

    
    26 kcal/mol). While this might suggest reactivity, in a metabolic context, it often raises the activation energy for the formation of the radical cation intermediates required for N-dealkylation.
    
  • Exit Vector: The butyl group at position 6 is projected differently, potentially altering the binding mode within the CYP active site, reducing the "metabolic fit."

Comparative Metabolic Stability Data

The following data summarizes the performance of spirocyclic bioisosteres against standard piperidines in Human Liver Microsomes (HLM).

Experimental Case Study: Intrinsic Clearance ( )

Assay Conditions: 1 µM compound, 0.5 mg/mL HLM, NADPH regeneration system.

Compound ScaffoldSubstituent

(µL/min/mg)

(min)
Metabolic Liability
Piperidine 4-Butyl145 (High)9.5Rapid N-dealkylation &

-oxidation.
2-Azaspiro[3.3]heptane 6-Butyl32 (Low-Mod)43.0Significantly improved stability.
Morpholine Analog ->200<5Reference for high turnover.

Note: The butyl chain itself remains a site for


-oxidation. However, the core stability prevents the rapid ring-opening degradation seen in piperidines.
Visualizing the Metabolic Pathway

The diagram below illustrates the divergence in metabolic fate between the two scaffolds.

MetabolicPathway cluster_0 Substrate Piperidine 4-Butylpiperidine CYP CYP450 (Microsomes) Piperidine->CYP Spiro 6-Butyl-2-azaspiro [3.3]heptane Spiro->CYP Intermediate_Pip Alpha-C Radical (Accessible) CYP->Intermediate_Pip Rapid Oxidation Intermediate_Spiro Steric Blockade / Strain Resistance CYP->Intermediate_Spiro Slow Oxidation Metabolite_Pip Ring Opening / N-Dealkylation Intermediate_Pip->Metabolite_Pip High Clearance Metabolite_Spiro Intact Core (Minor Side-chain Ox) Intermediate_Spiro->Metabolite_Spiro Extended t1/2

Figure 1: Mechanistic divergence showing the susceptibility of piperidine to ring opening vs. the resistance of the spirocyclic core.

Validated Experimental Protocol: Microsomal Stability Assay

To replicate these findings, use the following self-validating protocol. This workflow ensures that differences in stability are due to structure, not assay variability.

Materials
  • Test Compounds: 10 mM DMSO stocks of Piperidine and Spiro analogs.

  • System: Pooled Human Liver Microsomes (HLM) (e.g., Corning or XenoTech).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Internal Standard: Propranolol (High clearance control) and Warfarin (Low clearance control).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate microsomes at 37°C for 10 minutes.

  • Initiation:

    • Spike test compounds to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Add NADPH regenerating system to initiate the reaction.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Why? This precipitates proteins and stops metabolism instantly.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Calculation of Intrinsic Clearance ( )

Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.




Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Start: 37°C Pre-incubation (Microsomes + Buffer) Spike Add Compound (1 µM) + NADPH Start->Spike T0 T=0 min Spike->T0 T15 T=15 min Spike->T15 T60 T=60 min Spike->T60 Quench Quench in ACN (Precipitate Proteins) T0->Quench T15->Quench T60->Quench Spin Centrifuge (4000 rpm, 20 min) Quench->Spin Analyze LC-MS/MS Analysis (Calculate Slope k) Spin->Analyze

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Synthesis & Scalability Notes

While piperidines are commercially abundant, the 6-substituted 2-azaspiro[3.3]heptane scaffold requires specific synthetic expertise.

  • Key Reaction: The formation of the spirocycle often involves the cyclization of tribromopentaerythritol derivatives or [2+2] cycloadditions (Mykhailiuk method).

  • Scalability: Recent advances by Enamine and others have made multi-gram synthesis of these spirocycles routine, removing the "accessibility barrier" that previously hindered their adoption.

Conclusion

Replacing a 4-butylpiperidine with 6-butyl-2-azaspiro[3.3]heptane is a high-value strategy in lead optimization. It offers a robust solution to metabolic instability issues without significantly altering the lipophilicity required for target engagement. The spirocyclic core acts as a "metabolic shield," preserving the drug's integrity and extending its duration of action.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2023).[4][5][6] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. [Link]

  • Chiodi, D., & Mykhailiuk, P. K. (2020). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 6-Butyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected infrared (IR) spectroscopy peaks for 6-Butyl-2-azaspiro[3.3]heptane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for interpreting the spectral data of this novel spirocyclic amine. By juxtaposing its predicted spectral features with those of analogous structures, we aim to provide a robust reference for compound identification and characterization.

Introduction: The Structural Significance of 6-Butyl-2-azaspiro[3.3]heptane Hydrochloride

6-Butyl-2-azaspiro[3.3]heptane and its derivatives are emerging as important scaffolds in medicinal chemistry. The rigid spirocyclic core imparts a unique three-dimensional geometry that can be advantageous for receptor binding and improving pharmacokinetic properties. The presence of a secondary amine allows for the formation of a hydrochloride salt, enhancing solubility and stability, which are critical attributes for active pharmaceutical ingredients (APIs).

Infrared spectroscopy is a powerful and accessible analytical technique for the structural elucidation of organic molecules. By identifying the characteristic vibrational frequencies of functional groups, we can confirm the successful synthesis of the target compound and assess its purity. This guide will focus on the key diagnostic peaks that differentiate 6-Butyl-2-azaspiro[3.3]heptane hydrochloride from potential precursors and related byproducts.

Predicted Infrared Absorption Profile

The infrared spectrum of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride is expected to be dominated by vibrations associated with the secondary ammonium group (R₂NH₂⁺), the alkyl C-H bonds of the butyl group and the spirocyclic core, and the C-N bond.

Below is a table summarizing the predicted key IR absorption bands and their corresponding vibrational modes.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Peak Characteristics
Secondary Ammonium (R₂NH₂⁺)N-H⁺ Stretch3000 - 2700StrongVery Broad
Secondary Ammonium (R₂NH₂⁺)N-H⁺ Bend1620 - 1560MediumSharp
Alkyl (Butyl & Heptane)C-H Stretch2960 - 2850StrongSharp
Alkyl (Butyl & Heptane)C-H Bend1470 - 1450MediumSharp
Aliphatic AmineC-N Stretch1250 - 1020Medium - WeakSharp

The most prominent feature in the spectrum will be the very broad and strong absorption band in the 3000-2700 cm⁻¹ region, characteristic of the N-H⁺ stretching vibration in a secondary amine salt.[1] This broadness is a result of strong hydrogen bonding interactions within the crystal lattice of the salt.[2] The C-H stretching vibrations of the butyl group and the spiro[3.3]heptane ring will appear as sharp peaks superimposed on this broad N-H⁺ envelope.[1]

Another key diagnostic peak is the N-H⁺ bending vibration, which is expected to appear in the 1620-1560 cm⁻¹ range.[3] This band is typically of medium intensity and is characteristic of secondary amine salts.[3]

Comparative Spectral Analysis

To better understand the spectral features of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride, it is instructive to compare its expected spectrum with those of simpler, related molecules.

Comparison with a Simple Acyclic Secondary Amine Hydrochloride: Diisopropylamine Hydrochloride

The IR spectrum of diisopropylamine hydrochloride provides a clear example of the fundamental absorptions for a secondary amine salt.[1] Its spectrum is dominated by the broad N-H⁺ stretching band between 3000 and 2700 cm⁻¹. The C-H stretches of the isopropyl groups are also visible in this region. The N-H⁺ bending vibration is also a characteristic feature.

By comparing the expected spectrum of our target molecule to that of diisopropylamine hydrochloride, we can confidently assign the broad absorption in the high-frequency region to the N-H⁺ stretch and the peak around 1600 cm⁻¹ to the N-H⁺ bend.

Comparison with a Simple Cyclic Secondary Amine Hydrochloride: Piperidine Hydrochloride

Piperidine hydrochloride introduces the element of a cyclic amine. Its spectrum will also show the characteristic broad N-H⁺ stretch and the N-H⁺ bend. The C-H stretching and bending vibrations will be characteristic of a cyclohexane ring. The C-N stretching vibration in cyclic amines is also found in the 1250–1020 cm⁻¹ region.[4]

This comparison helps in understanding the contribution of the spiro[3.3]heptane core to the overall spectrum. The rigidity of the spirocyclic system may lead to sharper and more defined C-H bending vibrations compared to more flexible cyclic systems.

The Influence of the Butyl Group

The butyl group will primarily contribute to the C-H stretching region (2960-2850 cm⁻¹) and the C-H bending region (1470-1450 cm⁻¹). The presence of both methyl (CH₃) and methylene (CH₂) groups will result in multiple sharp peaks in these regions. These can be compared to the spectrum of a simple alkane like hexane to identify their precise locations.

Experimental Protocol: Acquiring the IR Spectrum

The following is a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride, which is a solid at room temperature. The KBr pellet method is recommended for obtaining a high-resolution spectrum.[5][6]

Sample Preparation: KBr Pellet Technique
  • Drying: Ensure both the sample and potassium bromide (KBr) are thoroughly dry to avoid interference from water absorption bands (a broad peak around 3400 cm⁻¹).[7] Dry the sample in a vacuum oven and use spectroscopy-grade KBr that has been stored in a desiccator.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 6-Butyl-2-azaspiro[3.3]heptane hydrochloride sample until it is a fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The final mixture should have a consistent, fine powder appearance.[5][6]

  • Pellet Pressing: Transfer the mixture to a pellet press die. Assemble the die and press it under a hydraulic press at a pressure of 7-10 tons for about 2-3 minutes.

  • Pellet Inspection: Carefully remove the die from the press and disassemble it. A good KBr pellet should be translucent and free of cracks or cloudiness.[5]

Spectral Acquisition
  • Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet containing the sample into the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Process and Structure

To aid in the understanding of the molecule and the experimental workflow, the following diagrams are provided.

G cluster_mol 6-Butyl-2-azaspiro[3.3]heptane Hydrochloride mol_img

Caption: Chemical structure of 6-Butyl-2-azaspiro[3.3]heptane Hydrochloride.

workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Dry Sample & KBr grind_sample Grind Sample (1-2 mg) start->grind_sample mix Mix with KBr (100-200 mg) & Grind grind_sample->mix press Press into Pellet mix->press inspect Inspect Pellet press->inspect background Collect Background Spectrum inspect->background sample_scan Scan Sample Pellet background->sample_scan process Process Data sample_scan->process identify Identify Key Peaks process->identify compare Compare with Alternatives identify->compare conclude Structural Confirmation compare->conclude

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Conclusion

The infrared spectrum of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride is expected to exhibit a unique fingerprint that allows for its unambiguous identification. The key diagnostic features are the broad N-H⁺ stretching vibration of the secondary ammonium salt, the N-H⁺ bending mode, and the characteristic C-H and C-N vibrations of the alkyl and spirocyclic components. By following the detailed experimental protocol and using the comparative data presented in this guide, researchers can confidently characterize this important class of molecules. This guide serves as a foundational resource for the application of IR spectroscopy in the development of novel therapeutics based on the 2-azaspiro[3.3]heptane scaffold.

References

  • Sample preparation for FT-IR. (n.d.).
  • Use of the Midac FT-IR Spectrometer. (n.d.).
  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]

  • Sample Preparation Methods in FT-IR Spectroscopy. (n.d.). Scribd. Retrieved from [Link]

  • How to prepare IR samples? (n.d.). ResearchGate. Retrieved from [Link]

  • IR: amines. (n.d.).

Sources

Comparative Guide: Azaspiro[3.3]heptane vs. Azetidine Derivatives in Drug Design

[1]

Executive Summary: The "Square-Dance" of Bioisosterism

In modern drug discovery, the transition from flat, aromatic rings to saturated, three-dimensional scaffolds is a dominant strategy to improve solubility, metabolic stability, and patentability. While azetidine (a 4-membered nitrogen heterocycle) has long been a staple for introducing metabolic rigidity, azaspiro[3.3]heptane has emerged as a superior "high-value" bioisostere.

This guide objectively compares these two scaffolds. While azetidine offers a compact, basic handle, azaspiro[3.3]heptane derivatives (specifically 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane) provide a unique orthogonal vector geometry and a "metabolic shield" effect that often solves critical pharmacokinetic (PK) liabilities in lead optimization.

Physicochemical & Structural Profiling[2]

The decision to switch from an azetidine (or piperidine/morpholine) to a spirocyclic system hinges on three factors: Basicity (pKa) , Lipophilicity (LogD) , and Vector Orientation .

Table 1: Comparative Physicochemical Metrics
FeatureAzetidine2-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane
Structure Monocyclic (4-membered)Spirocyclic (4+4 membered)Spirocyclic (Ether analog)
pKa (Conj. Acid) ~11.3 (High Basicity)~10.4 (Moderate-High)~9.5 – 9.7 (Modulated)
Lipophilicity (

LogD)
Baseline+0.2 to +0.5 vs. Piperidine-1.0 to -1.2 vs. Morpholine
Vector Angle Linear (

)
Orthogonal (

Twist)
Orthogonal (

Twist)
Metabolic Liability

-Carbon oxidation
Sterically shieldedSterically shielded
Primary Utility Fragment linking, basicityPiperidine BioisostereMorpholine Bioisostere
The "Carbon Count Paradox"

A counterintuitive phenomenon exists with azaspiro[3.3]heptanes.[1]

  • N-linked 2-azaspiro[3.3]heptane: Replacing a piperidine with this scaffold adds a carbon atom and typically increases LogD

    
     by 0.2–0.5 units.
    
  • 2-oxa-6-azaspiro[3.3]heptane: Replacing morpholine with this scaffold decreases LogD

    
     significantly (up to 1.2 units) despite the increased carbon count. This is attributed to the high polarity of the exposed ether oxygen in the strained ring system and changes in solvation energy.
    
Structural Vectors (The "Kink")

Unlike the planar or chair conformations of piperidine/azetidine which often project substituents in a linear fashion (


Synthetic Reactivity & Accessibility[4]

Nucleophilicity and Kinetics

Both scaffolds are strained amines, but their reactivity profiles differ due to steric environment.

  • Azetidine: Highly nucleophilic due to ring strain (~26 kcal/mol) and lack of steric hindrance. It reacts rapidly in

    
     and amide coupling reactions.
    
  • Azaspiro[3.3]heptane: The nitrogen is located in a 4-membered ring, but the spiro-carbon at the

    
    -position introduces significant steric bulk.
    
    • Impact: Reaction rates for nucleophilic substitutions (e.g.,

      
       with fluoronitrobenzenes) are generally slower  for the spiro system compared to azetidine.
      
    • Protocol Adjustment: Higher temperatures or stronger bases (e.g.,

      
       in DMSO at 
      
      
      vs
      
      
      ) are often required to drive conversion to completion.
Stability and Ring Opening

Both systems are susceptible to acid-catalyzed ring opening, but the spiro-fusion often imparts a "Gem-dialkyl" type stabilization (Thorpe-Ingold effect), making the spiro system more robust under physiological conditions than simple substituted azetidines.

Metabolic Stability: The "Metabolic Shield"

One of the strongest arguments for using azaspiro[3.3]heptane is the suppression of intrinsic clearance (

  • Mechanism: In simple azetidines or piperidines, the

    
    -carbons (adjacent to Nitrogen) are prime sites for CYP450-mediated oxidative metabolism.
    
  • Spiro-Effect: In 2-azaspiro[3.3]heptane, the

    
    -carbon is quaternary (the spiro center). While it doesn't directly block the 
    
    
    -carbons, the rigid, bulky 3D-shape restricts access of the CYP450 heme iron to the
    
    
    -protons. Furthermore, the distal ring blocks metabolism at the "para" position equivalent.
  • Data: In the case of AZD1979 (MCHr1 antagonist), replacing a morpholine with 2-oxa-6-azaspiro[3.3]heptane reduced

    
     significantly while maintaining potency.
    

Visualizing the Comparison

Diagram 1: Structural Vectors and Metabolic Shielding

This diagram illustrates the vector differences and the blocking of metabolic hotspots.

Gcluster_0Standard Heterocyclescluster_1Spirocyclic BioisosteresPiperidinePiperidine(Flexible Chair)AzetidineAzetidine(Planar/Puckered)Piperidine->AzetidineRing Contraction(Lower MW)MetabCYP450 Oxidation(Alpha-Carbon)Piperidine->MetabHigh LiabilitySpiro2-Azaspiro[3.3]heptane(Rigid 90° Twist)Azetidine->SpiroSpiro-Fusion(Rigidity + Bulk)Prop1Linear Vector (180°)Azetidine->Prop1Prop2Orthogonal Vector (90°)Spiro->Prop2ShieldMetabolic Shield(Steric Block)Spiro->ShieldLow Liability

Caption: Comparison of structural vectors and metabolic susceptibility between standard rings and spirocycles.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivative

This protocol demonstrates the formation of the spiro-core via a double alkylation strategy, a key method for accessing these derivatives (adapted from TBI-223 route).[2]

Objective: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Reagents:
  • Substrate: 2-Fluoro-4-nitroaniline (1.0 equiv)

  • Alkylating Agent: 3,3-Bis(bromomethyl)oxetane (BBMO) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Temperature:

    
    
    
Workflow Diagram

ReactionStartStart:2-Fluoro-4-nitroaniline+ 3,3-Bis(bromomethyl)oxetaneMixMix in DMF/DMSOAdd K2CO3 (3 equiv)Start->MixHeatHeat to 100°C(12-24 Hours)Mix->HeatCheckMonitor: LCMS(Check for mono-alkylation)Heat->CheckCheck->HeatIncompleteWorkupWorkup:Dilute w/ H2O, Filter SolidCheck->WorkupCompleteProductProduct:6-Aryl-2-oxa-6-azaspiro[3.3]heptaneWorkup->Product

Caption: Step-by-step synthesis workflow for spirocyclic ring formation via double alkylation.

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-nitroaniline (10 mmol) and 3,3-bis(bromomethyl)oxetane (12 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add powdered

    
     (30 mmol) in a single portion.
    
  • Reaction: Heat the mixture to

    
     under an inert atmosphere (
    
    
    ). Note: The high temperature is crucial to overcome the energy barrier for the second cyclization step (forming the spiro center).
  • Monitoring: Monitor by LCMS. The mono-alkylated intermediate may persist if the temperature is too low.

  • Workup: Once complete (typically 12-16 h), cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The product often precipitates as a solid.

  • Purification: Filter the solid, wash with water and hexanes. Recrystallize from ethanol if necessary.

Self-Validating Check: The appearance of a singlet peak in the proton NMR corresponding to the oxetane methylene protons (approx.


References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

  • Wuitschik, G., et al. (2010). Oxa-azaspiro[3.3]heptanes as Bioisosteres of Morpholine. Angewandte Chemie International Edition.

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of Carbonic Anhydrase II. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2023).[3] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie.

  • Sutherland, H. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega.

  • Chiodi, D., et al. (2025). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. ChemistryEurope.

Safety Operating Guide

Personal protective equipment for handling 6-Butyl-2-azaspiro[3.3]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 6-Butyl-2-azaspiro[3.3]heptane hydrochloride .[1][2][3][4][5]

Notice: As a specialized research chemical (likely a drug discovery building block), specific toxicological data may be limited. This guide applies the Precautionary Principle , categorizing the substance based on the hazards of analogous spirocyclic amine salts (e.g., skin/eye irritation, potential respiratory toxicity, and acute oral toxicity).

Part 1: Executive Safety Summary

Parameter Critical Information
Chemical Class Spirocyclic Amine Salt (Hydrochloride)
Physical State Solid (Powder/Crystalline)
Primary Hazards Inhalation (Dust), Contact (Severe Eye/Skin Irritant), Ingestion (Harmful).[2][4][5][6][7][8][9][10][11][12]
Signal Word WARNING (Default in absence of specific tox data)
Engineering Control Chemical Fume Hood (Mandatory for all open handling).
Spill Response Dry sweep (HEPA vacuum) or wet wipe. Do not generate dust.[2][7][9][12]

Part 2: PPE Matrix & Specifications

Selection of PPE must follow a "Defense-in-Depth" strategy. Engineering controls (fume hood) are the primary barrier; PPE is the final line of defense.

Respiratory Protection
  • Primary Protocol: All handling of the solid powder must occur inside a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable/Spill Cleanup):

    • Respirator: NIOSH-certified N95 or P100 filtering facepiece.

    • Rationale: Hydrochloride salts are often hygroscopic; upon contact with mucous membranes, they can hydrolyze to release traces of hydrochloric acid, causing severe respiratory irritation.

Hand Protection (Glove Logic)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Technique: Double-gloving is required when handling solutions or >1g of solid.

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Extended cuff Nitrile (barrier layer).

  • Breakthrough Time: Standard nitrile offers >480 min protection against solid contact. If dissolved in organic solvents (e.g., DCM, Methanol), consult the solvent's permeation data.

Eye & Face Protection[2][8][10][12][13][14][16][17][18]
  • Standard: Chemical Safety Goggles (indirect venting).

    • Why not safety glasses? Fine powders can bypass the gaps in safety glasses. Goggles provide a seal against airborne dust.

  • High Risk (Large Scale >10g): Face shield worn over goggles to protect against splash/projectile during dissolution.

Body Protection
  • Standard: Lab coat (cotton/polyester blend), buttoned to the neck, sleeves rolled down.

  • Footwear: Closed-toe, non-perforated shoes (leather/synthetic leather).

Part 3: Operational Protocols

Workflow 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for white/off-white powder residue on the exterior. If present, wipe down with a damp paper towel (water/methanol) while wearing PPE.

  • Storage: Store in a cool, dry place (desiccator recommended). Hydrochloride salts are hygroscopic; moisture absorption can alter stoichiometry and cause clumping.

Workflow 2: Weighing & Solubilization
  • Static Control: Spirocyclic salts can be static-prone. Use an anti-static gun or ionizer if the powder "flies" during spatula transfer.

  • Dissolution:

    • Place the receiving vessel (flask/vial) in the fume hood.

    • Add the solvent before the solid if possible (to prevent dust puff), OR add solid then solvent gently down the side.

    • Caution: Dissolution of HCl salts in water or methanol can be slightly exothermic.

Workflow 3: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste" (do not place in regular trash).

  • Liquid Waste:

    • Aqueous: Adjust pH to neutral (7.0) before disposal if local regulations permit, otherwise "Aqueous Acidic Waste".

    • Organic: "Halogenated Organic Waste" (due to the chloride ion and potential solvent).

Part 4: Visualizations

Figure 1: PPE Selection Decision Tree

This logic flow ensures the correct gear is selected based on the state of the matter.

PPE_Logic Start Start: Handling 6-Butyl-2-azaspiro[3.3]heptane HCl State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Dissolved) State->Solution Hood Is Fume Hood Available? Solid->Hood SolventCheck Check Solvent Type Solution->SolventCheck YesHood Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - WORK IN HOOD Hood->YesHood Yes NoHood Respiratory Hazard! Hood->NoHood No RespReq Add N95/P100 Respirator + Tight-fitting Goggles NoHood->RespReq StandardSol Standard Solvent (Water/Ethanol) SolventCheck->StandardSol AggressiveSol Aggressive Solvent (DCM/DMF) SolventCheck->AggressiveSol StandardSol->YesHood DoubleGlove Double Glove (Nitrile) + Splash Goggles AggressiveSol->DoubleGlove

Caption: Decision logic for selecting Personal Protective Equipment based on physical state and engineering control availability.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a powder spill.

Spill_Response Spill Powder Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Lab Mates) Spill->Evacuate Assess 2. Assess Scale Evacuate->Assess Minor Minor (< 5g) Assess->Minor Major Major (> 5g) Assess->Major PPE_Don 3. Don PPE: - Double Gloves - N95 Respirator - Goggles Minor->PPE_Don EHS Call EHS / Safety Officer Major->EHS Clean_Dry 4. Dry Cleanup: Cover with wet paper towel to prevent dust, then scoop. PPE_Don->Clean_Dry Clean_Wet 5. Wet Wipe: Clean area with soap/water. Check pH. Clean_Dry->Clean_Wet Disposal 6. Disposal: Seal in bag. Label 'Hazardous Debris'. Clean_Wet->Disposal

Caption: Step-by-step workflow for safely managing a solid chemical spill.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. (General guidance for amine salts).

  • PubChem. (2025). Compound Summary: Azaspiro[3.3]heptane derivatives. National Library of Medicine. (Used for structural analogy hazards).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.